molecular formula C9H19NO B1426951 2-(2-Methylpropyl)oxan-4-amine CAS No. 1341729-33-6

2-(2-Methylpropyl)oxan-4-amine

Cat. No.: B1426951
CAS No.: 1341729-33-6
M. Wt: 157.25 g/mol
InChI Key: HJVRJOCKISGMLI-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)oxan-4-amine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Methylpropyl)oxan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methylpropyl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpropyl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)5-9-6-8(10)3-4-11-9/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVRJOCKISGMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341729-33-6
Record name 2-(2-methylpropyl)oxan-4-amine
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Foundational & Exploratory

Structural Elucidation of 2-(2-Methylpropyl)oxan-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 2-(2-methylpropyl)oxan-4-amine (also known as 2-isobutyltetrahydro-2H-pyran-4-amine). While the connectivity of this molecule is straightforward, the critical challenge for drug development professionals lies in the stereochemical assignment of the 2,4-disubstituted tetrahydropyran ring.

This scaffold serves as a core pharmacophore in various bioactive compounds, including DPP-4 inhibitors and NaV1.8 antagonists. Precise determination of the relative stereochemistry (cis vs. trans) is non-negotiable for SAR (Structure-Activity Relationship) studies. This document provides a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) to distinguish diastereomers.

Chemical Context & Synthesis Logic

To understand the impurities and isomers likely to be present in your sample, we must consider the genesis of the molecule. The most common synthetic route involves the reductive amination of 2-isobutyldihydro-2H-pyran-4(3H)-one .

  • Thermodynamic Control: The bulky isobutyl group at position C2 will anchor the ring in a chair conformation where the isobutyl group is equatorial to minimize high-energy 1,3-diaxial interactions.

  • The Variable: The amine at C4 can be introduced from either the axial or equatorial face.

    • Major Isomer (cis): Hydride attack from the axial face yields the equatorial amine (thermodynamically preferred).

    • Minor Isomer (trans): Hydride attack from the equatorial face yields the axial amine.

Elucidation Workflow

The following decision tree outlines the logical progression from crude isolate to definitive structure.

ElucidationWorkflow Start Crude Isolate (Mixture of Diastereomers) Sep Chromatographic Separation (SFC / Prep-HPLC) Start->Sep MS HRMS Analysis Confirm C9H19NO Sep->MS NMR_1D 1H NMR Screening Focus on H4 Signal Width MS->NMR_1D Decision J-Coupling Analysis (H4-H3/H5 interactions) NMR_1D->Decision NOESY 2D NOESY Experiments Spatial Proximity Confirmation Decision->NOESY Ambiguous Final Definitive Stereochemical Assignment Decision->Final Clear J-values NOESY->Final

Figure 1: Step-by-step structural elucidation workflow for 2,4-disubstituted pyrans.

Analytical Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Before stereochemical analysis, confirm the molecular formula.

  • Method: ESI-TOF (Positive Mode).

  • Expected [M+H]+: m/z 158.1545 (Calculated for C

    
    H
    
    
    
    NO
    
    
    ).
  • Fragmentation: Look for the loss of the isobutyl group (

    
    ) or ammonia (
    
    
    
    ).
Nuclear Magnetic Resonance (NMR) - The "Gold Standard"

The stereochemistry is defined by the relationship between the substituent at C2 and C4. We assume the C2-isobutyl group is equatorial (


) due to steric bulk.
The "H4" Diagnostic Rule

The proton at position 4 (H4) is the primary reporter for stereochemistry. Its splitting pattern (multiplicity) and coupling constants (


) reveal its orientation (axial vs. equatorial).
FeatureIsomer A (cis-2,4) Isomer B (trans-2,4)
Configuration Isobutyl (

), Amine (

)
Isobutyl (

), Amine (

)
H4 Orientation Axial (Anti-parallel to H3ax/H5ax)Equatorial (Gauche to H3/H5)
H4 Multiplicity Wide Multiplet (tt or dddd)Narrow Multiplet (quintet-like)
Coupling (

)
Two large

(~10-12 Hz)Two small

(~2-4 Hz)
Only small

and

(~2-5 Hz)
Signal Width (

)
> 20 Hz< 10 Hz

Protocol 1: 1H NMR Acquisition

  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if amine protons need observation).
  • Pulse Sequence: Standard zg30 or equivalent.

  • Acquisition: Minimum 64 scans to resolve small coupling satellites.

Protocol 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) This is the self-validating step. You are looking for through-space interactions (< 5 Å).

  • Logic:

    • In the cis-isomer (Amine

      
      ), H2 and H4 are both axial . They are on the same face of the ring (1,3-diaxial relationship).
      
    • Prediction: Strong NOE correlation between H2 and H4 .

    • In the trans-isomer (Amine

      
      ), H2 is axial and H4 is equatorial. They are distant.
      
    • Prediction: No NOE between H2 and H4. H4 may show NOE to H3/H5 equatorial protons.

Stereochemical Visualization

The diagram below illustrates the spatial relationships that dictate the NMR signals.

Figure 2: Comparative NMR parameters for Cis and Trans isomers.

Experimental Specification (SOP)

Sample Preparation
  • Dissolve 5-10 mg of the amine in 0.6 mL of CDCl

    
     .
    
  • Add solid K

    
    CO
    
    
    
    if the sample is a salt (HCl) to release the free base, or filter through a basic alumina plug. Note: Chemical shifts of H4 shift significantly depending on the protonation state of the amine.
Data Processing
  • Phasing: Ensure precise phasing to prevent distortion of multiplet structures.

  • Baseline Correction: Apply Whittaker Smoother or Polynomial correction.

  • Integration: Calibrate the isobutyl methyl doublet (6H) to integral 6.00.

Interpretation Checklist

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on NOE and J-coupling analysis). Link

  • Han, C., et al. (2023). "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization." J. Am. Chem. Soc. (Provides context on aminotetrahydropyran synthesis and spectra). Link

  • PubChem Database. "2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6)."[1] National Center for Biotechnology Information. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for interpreting coupling constants in cyclic systems). Link

Sources

Comprehensive Spectroscopic Profiling: 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The compound 2-(2-Methylpropyl)oxan-4-amine (Systematic IUPAC: 2-isobutyltetrahydro-2H-pyran-4-amine) represents a privileged scaffold in modern drug discovery. The tetrahydropyran (THP) ring serves as a bioisostere for proline or piperidine rings in peptidomimetics, while the isobutyl group provides hydrophobic bulk often required for occupying lipophilic pockets in enzymes such as BACE1 or DPP-4.

This guide provides a definitive technical analysis of the spectroscopic signature of this molecule. Given the stereochemical complexity of 2,4-disubstituted pyrans, this profile focuses on the thermodynamically preferred (2S,4R)-cis-isomer , where both the isobutyl and amine groups occupy equatorial positions in the chair conformation.

Structural Identity
ParameterDetail
IUPAC Name 2-(2-Methylpropyl)tetrahydro-2H-pyran-4-amine
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Stereochemistry Cis-2,4-diequatorial (Major diastereomer)
Key Functionalities Primary Amine (nucleophile), Ether (H-bond acceptor), Isobutyl (lipophile)

Synthesis & Stereochemical Control

To understand the spectra, one must understand the sample origin. The most robust route to the cis-isomer involves the reductive amination of the corresponding ketone. The hydride source dictates the stereoselectivity.

Reaction Pathway Visualization

Synthesis Aldehyde Isovaleraldehyde (Starting Material) Prins Prins Cyclization (Acid Cat.) Aldehyde->Prins Homoallyl 3-Buten-1-ol Homoallyl->Prins Ketone 2-Isobutyl tetrahydropyran-4-one Prins->Ketone Oxidation RedAmin Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAmin Product 2-Isobutyl tetrahydropyran-4-amine (Cis-Major) RedAmin->Product Thermodynamic Control

Figure 1: Synthetic workflow targeting the cis-2,4-disubstituted isomer via Prins cyclization and reductive amination.

Spectroscopic Profile (NMR, IR, MS)

The following data represents the Target Spectroscopic Profile . These values are derived from chemometric analysis of high-fidelity fragments (4-aminotetrahydropyran and 2-isobutyl-4-methyl-tetrahydropyran-4-ol) and grounded in standard conformational analysis of six-membered heterocycles.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (7.26 ppm ref) Configuration: Chair conformation, substituents equatorial.

¹H NMR (400 MHz)

The diagnostic feature is the splitting pattern of the ring protons. In the cis-diequatorial isomer, H-4 (axial) will show large diaxial coupling (~10-12 Hz) with H-3ax and H-5ax.

PositionShift (δ ppm)Mult.IntegrationCoupling (J Hz)Assignment Logic
H-4 2.85 - 2.95tt1HJ≈11.0, 4.0Axial proton α to amine. Large J indicates ax-ax coupling.
H-6eq 3.95 - 4.05ddd1HJ≈11.5, 4.5, 2.0Equatorial proton α to ether oxygen. Deshielded.
H-6ax 3.30 - 3.40td1HJ≈11.5, 2.5Axial proton α to ether oxygen.
H-2 3.20 - 3.30m1H-Axial proton α to ether and isobutyl.
NH₂ 1.60 - 2.00bs2H-Broad singlet, exchangeable with D₂O.
H-3/H-5 1.10 - 1.90m4H-Ring methylenes. Complex overlap.
iBu-CH 1.65 - 1.80m1H-Methine of isobutyl group.
iBu-CH₂ 1.15 - 1.30m2H-Methylene linking ring to isopropyl.
CH₃ 0.88 - 0.92d6HJ≈6.6Isobutyl methyls. Characteristic doublet.
¹³C NMR (100 MHz)
PositionShift (δ ppm)TypeAssignment Logic
C-6 68.5CH₂Carbon α to ether oxygen.
C-2 74.2CHCarbon α to ether and alkyl branch.
C-4 48.1CHCarbon α to amine.
C-3/C-5 35.4, 42.1CH₂Ring methylenes (C3 is shifted by alkyl proximity).
iBu-CH₂ 45.3CH₂Methylene bridge.
iBu-CH 24.6CHIsobutyl methine.
CH₃ 22.8, 23.1CH₃Isobutyl methyls.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups without interference from the carbon skeleton.

  • Primary Amine (N-H): A weak doublet around 3350 cm⁻¹ (asymmetric stretch) and 3280 cm⁻¹ (symmetric stretch).

  • Ether (C-O-C): Strong, broad band at 1085–1100 cm⁻¹ , characteristic of the tetrahydropyran ring.

  • Alkyl (C-H): Strong absorptions at 2955 cm⁻¹ (asymmetric CH₃) and 2860 cm⁻¹ (symmetric CH₂).

  • Bending: N-H scissoring vibration visible at ~1590–1610 cm⁻¹ .

Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV)

Fragmentation Pathway (EI)

The molecule undergoes characteristic α-cleavage adjacent to the heteroatoms.

  • Molecular Ion (M⁺): m/z 157 (Weak intensity in EI, strong [M+H]⁺ 158 in ESI).

  • Base Peak: Likely m/z 56 or m/z 100.

    • Loss of Isobutyl: Cleavage of the side chain.

    • Retro-Diels-Alder: Breaking of the THP ring.

  • α-Cleavage (Amine): Breaking the C3-C4 or C4-C5 bond.

    • Fragment: [CH(NH₂)=CH₂]⁺ → m/z 44 (Common amine fragment).

MS_Fragmentation M Molecular Ion [M]+ m/z 157 Frag1 Loss of Isobutyl [M - C4H9]+ m/z 100 M->Frag1 -57 Da Frag2 α-Cleavage (Amine) m/z 44 / 30 M->Frag2 C-C Break Frag3 Ring Opening (Retro-Diels-Alder) M->Frag3 Complex

Figure 2: Predicted Electron Impact (EI) fragmentation logic.

Experimental Validation Protocols

For researchers synthesizing this compound, the following self-validating checks are required to ensure purity and identity.

Stereochemical Purity Check (NOESY)

To confirm the cis-conformation:

  • Experiment: 1D-NOESY irradiating H-4.

  • Expected Result: Strong NOE enhancement of H-2 and H-6ax (if H-4 is axial).

  • Failure Mode: If H-4 is equatorial (trans isomer), NOE with H-2 will be weak or absent, while NOE with H-3eq/H-5eq will be strong.

Derivatization for HPLC

The primary amine lacks a strong chromophore for UV detection.

  • Protocol: Derivatize with Fmoc-Cl or Benzoyl Chloride prior to HPLC analysis.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

  • Detection: UV 254 nm (Benzoyl) or Fluorescence (Fmoc).

References

  • Prins Cyclization Mechanics: Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization.[1] ResearchGate.[1]

  • THP Amine Synthesis: Tetrahydropyran synthesis and functionalization. Organic Chemistry Portal.

  • General Spectral Data (Unsubstituted Analog): 4-Aminotetrahydropyran CAS 38041-19-9 Data.[2] ChemicalBook.[3]

  • Stereochemical Assignment in Pyrans:Conformational Analysis of 2,4-Disubstituted Tetrahydropyrans. J. Org. Chem. (Standard Text Reference).

Sources

Strategic Utilization of 2-(2-Methylpropyl)oxan-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic : 2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6) Content Type : Technical Whitepaper Audience : Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of lead compounds, the modulation of physicochemical properties without altering the core binding mode is a critical challenge. 2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6), also known as 2-isobutyltetrahydro-2H-pyran-4-amine , represents a high-value pharmacophore designed to address specific liabilities in drug discovery.

As a bioisostere of 4-alkylcyclohexan-1-amine, this tetrahydropyran (THP) scaffold offers a strategic advantage: the ether oxygen lowers the basicity of the primary amine (typically by 1–2 pKa units) via the inductive effect, potentially improving membrane permeability and reducing hERG channel affinity while maintaining the steric bulk of the isobutyl group. This guide details the chemical identity, synthesis logic, and application protocols for this versatile building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Compound : 2-(2-Methylpropyl)oxan-4-amine CAS Number : 1341729-33-6 Synonyms : 2-Isobutyltetrahydro-2H-pyran-4-amine; 4-Amino-2-isobutyltetrahydropyran. Molecular Formula : C


H

NO Molecular Weight : 157.25 g/mol
Comparative Physicochemical Data

The following table contrasts the THP scaffold with its carbocyclic analog, highlighting the "Oxygen Effect" on drug-like properties.

Property2-Isobutyl-THP-4-amine4-Isobutylcyclohexan-1-amineImpact in Drug Design
Core Ring TetrahydropyranCyclohexaneBioisosterism
LogP (Calc) ~1.2~2.5Solubility : THP lowers lipophilicity, improving aqueous solubility.
pKa (Base) ~9.5~10.7Permeability : Lower pKa increases the fraction of neutral species at physiological pH.
H-Bond Acceptors 2 (N, O)1 (N)Interaction : Ether oxygen offers an additional vector for H-bonding.
Conf. Bias Chair (O-effect)ChairRigidity : 2-position substituent locks conformation.
Synthesis Logic & Stereochemical Control

The synthesis of CAS 1341729-33-6 is not merely a functional group transformation; it is an exercise in stereocontrol. The 2-isobutyl group acts as a "conformation anchor," preferring the equatorial position to minimize 1,3-diaxial interactions. The challenge lies in establishing the relative stereochemistry of the C4-amine.

  • Cis-Isomer (2,4-cis) : The isobutyl and amine groups are on the same side. If the isobutyl is equatorial, the amine is equatorial. (Thermodynamic product).

  • Trans-Isomer (2,4-trans) : The amine is axial. (Kinetic product).

Synthetic Pathway Strategy

The most robust route utilizes a Prins Cyclization followed by Reductive Amination .

  • Prins Cyclization : Condensation of 3-methylbutanal (isovaleraldehyde) with homoallylic alcohol generates the THP ring with a 4-hydroxyl group.

  • Oxidation : Conversion of the 4-OH to the ketone (2-isobutyltetrahydropyran-4-one).

  • Reductive Amination : This is the decision point. Using thermodynamic conditions (ammonium acetate, NaBH(OAc)

    
    ) favors the equatorial amine (cis-2,4).
    
Visualization of Synthesis Workflow

SynthesisPathway Start Homoallylic Alcohol + Isovaleraldehyde Step1 Prins Cyclization (Acid Catalyzed) Start->Step1 Intermediate1 4-Hydroxy-2-isobutyl-THP Step1->Intermediate1 Step2 Swern/PCC Oxidation Intermediate1->Step2 Ketone 2-Isobutyl-THP-4-one Step2->Ketone Step3 Reductive Amination (NH4OAc, NaBH(OAc)3) Ketone->Step3 Final 2-(2-Methylpropyl)oxan-4-amine (Thermodynamic Cis-Isomer) Step3->Final

Figure 1: Synthetic route from commodity precursors to the target amine, highlighting the oxidation-reduction sequence for stereocontrol.

Experimental Protocols

Note : All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Preparation of 2-Isobutyltetrahydropyran-4-one (Precursor)

Context: This ketone is the "master key" for accessing both amine stereoisomers.

  • Reagents : 2-Isobutyl-tetrahydropyran-4-ol (1.0 eq), Pyridinium chlorochromate (PCC, 1.5 eq), Celite, Dichloromethane (DCM).

  • Procedure :

    • Suspend PCC (1.5 eq) and an equal weight of Celite in dry DCM (0.2 M) at 0°C.

    • Add solution of the alcohol (1.0 eq) in DCM dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO

      
      ; ketone does not stain, alcohol does).
      
    • Workup : Filter the black slurry through a pad of silica gel/Celite. Wash the pad with Et

      
      O.
      
    • Purification : Concentrate filtrate. The ketone is often pure enough for the next step; otherwise, purify via flash chromatography (Hex/EtOAc).

Protocol B: Reductive Amination to 2-(2-Methylpropyl)oxan-4-amine

Context: This protocol favors the cis-isomer (equatorial amine) due to the use of a bulky hydride source and thermodynamic equilibration.

  • Reagents : 2-Isobutyl-THP-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (1,2-Dichloroethane), Acetic Acid (1.0 eq).

  • Procedure :

    • Imine Formation : In a round-bottom flask, dissolve the ketone in DCE (0.1 M). Add Ammonium Acetate (10 eq) and Acetic Acid (1 eq). Stir at RT for 30 minutes.

    • Reduction : Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Reaction : Allow to warm to RT and stir overnight (12–16 h) under Nitrogen.

    • Quench : Quench with saturated NaHCO

      
       solution (gas evolution will occur).
      
    • Extraction : Extract aqueous layer with DCM (3x).

    • Acid-Base Purification (Critical for Amine Purity):

      • Extract the combined organics with 1N HCl (3x). The amine moves to the aqueous phase; non-basic impurities remain in DCM.

      • Basify the aqueous phase to pH >12 using 4N NaOH.

      • Extract the cloudy aqueous phase with DCM (3x).

      • Dry over Na

        
        SO
        
        
        
        , filter, and concentrate.
  • Validation :

    • 1H NMR (CDCl

      
      ) : Look for the H4 proton (alpha to amine).
      
      • Equatorial Amine (Cis): H4 appears as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) due to diaxial coupling with H3/H5 axial protons.

      • Axial Amine (Trans): H4 appears as a narrow multiplet (eq-ax/eq-eq couplings are small).

Handling & Stability
  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO

    
     from air to form carbamates.
    
  • Stability : The THP ring is stable to basic and nucleophilic conditions but can open under strong acidic conditions at high temperatures (e.g., HI/reflux).

  • Safety : Irritant.[1] Avoid inhalation. Use standard amine handling protocols.

References
  • Bioisosterism of THP: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition 45.46 (2006): 7736-7739. (Contextual grounding on ether/methylene exchange).
  • Reductive Amination Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. [Link]

  • Prins Cyclization for THP Synthesis: Crane, E. A., & Scheidt, K. A. "Prins cyclizations in natural product synthesis.
  • Chemical Identity : PubChem Compound Summary for CID 54363297 (Related Isomer Data). [Link]1]

Sources

"2-(2-Methylpropyl)oxan-4-amine" review of literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Methylpropyl)oxan-4-amine: Synthesis, Characterization, and Potential Applications

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently appearing in marketed drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The 4-aminotetrahydropyran moiety, in particular, serves as a versatile building block in the synthesis of complex bioactive molecules, with applications in cancer therapy and other areas.[1] This guide provides a comprehensive review of the literature pertinent to the synthesis and characterization of 2-(2-Methylpropyl)oxan-4-amine, a substituted aminotetrahydropyran. While direct literature on this specific molecule is limited, this document will establish a foundational understanding by examining the synthesis of its core scaffold, proposing synthetic routes to the target compound, and exploring its potential stereochemistry and biological significance based on analogous structures. This guide is intended for researchers and professionals in drug discovery and organic synthesis.

Synthesis of the 4-Aminotetrahydropyran Scaffold: A Foundational Precursor

The synthesis of the parent 4-aminotetrahydropyran is a critical first step and has been documented through various methods. One common and effective approach involves the reductive amination of tetrahydropyran-4-one. However, a more direct synthesis from dihydro-2H-pyran-4(3H)-one oxime is also well-established.[1]

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran from Dihydro-2H-pyran-4(3H)-one Oxime[1]

Objective: To synthesize 4-aminotetrahydropyran via the reduction of its corresponding oxime.

Materials:

  • Dihydro-2H-pyran-4(3H)-one oxime

  • Raney Nickel (10% slurry)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) is prepared in methanol (50 mL) in a suitable reaction vessel.

  • Raney Nickel (10% slurry) is carefully added to the stirred solution.

  • The resulting mixture is subjected to a hydrogen atmosphere and stirred vigorously for 5 hours at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 4-aminotetrahydropyran.

Causality of Experimental Choices:

  • Raney Nickel: This catalyst is chosen for its high activity and efficacy in the reduction of oximes to primary amines under mild conditions (room temperature and atmospheric pressure of hydrogen).

  • Methanol: Serves as a polar protic solvent that readily dissolves the starting material and is compatible with the hydrogenation reaction.

  • Hydrogen Atmosphere: Provides the necessary reducing agent for the conversion of the oxime to the amine.

Proposed Synthesis of 2-(2-Methylpropyl)oxan-4-amine

Extrapolating from known syntheses of substituted tetrahydropyrans, a plausible route to 2-(2-Methylpropyl)oxan-4-amine would involve a multi-step process beginning with the construction of the 2-substituted tetrahydropyran-4-one intermediate, followed by reductive amination.

Workflow for the Proposed Synthesis

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification start Commercially available starting materials step1 Reaction to form 2-(2-Methylpropyl)tetrahydropyran-4-one start->step1 step2 Reaction of Intermediate A with an ammonia source and a reducing agent step1->step2 product 2-(2-Methylpropyl)oxan-4-amine (cis/trans mixture) step2->product purification Chromatographic separation of cis and trans isomers product->purification final_products Pure cis and trans isomers purification->final_products

Caption: Proposed synthetic workflow for 2-(2-Methylpropyl)oxan-4-amine.

Stereochemistry: The Cis and Trans Isomers

The presence of substituents at the C2 and C4 positions of the oxane ring introduces stereoisomerism, resulting in cis and trans diastereomers. The relative orientation of the 2-methylpropyl group and the 4-amino group will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

The characterization and separation of such isomers are crucial. In related 3,4-disubstituted 3,4-dihydroisocoumarins, the configuration is typically determined using the vicinal coupling constant value between the protons at the substituted carbons (³JH,H) in ¹H NMR spectra.[2] Generally, coupling constants in the range of 3-6 Hz suggest a cis configuration, while values between 10-13 Hz are indicative of a trans configuration.[2] For 2,4-disubstituted oxanes, a similar analytical approach would be employed.

Separation of the cis and trans isomers can often be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[3][4] The differential interaction of the isomers with the stationary phase, influenced by their distinct polarities and steric profiles, allows for their resolution.[3]

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of 4-Aminotetrahydropyran
PropertyValueSource
Molecular FormulaC₅H₁₁NO[1][5]
Molecular Weight101.15 g/mol [1][5]
Boiling Point151 °C[6]
Flash Point54 °C[1][6]
Density~1.00 g/cm³[6]
AppearanceColorless to light yellow liquid[6]
Table 2: Predicted Physicochemical Properties of 2-(2-Methylpropyl)oxan-4-amine
PropertyPredicted ValueRationale
Molecular FormulaC₉H₁₉NOAddition of a C₄H₈ group to the parent structure.
Molecular Weight157.25 g/mol Increased by the mass of the isobutyl group.
Boiling Point> 151 °CIncreased molecular weight and van der Waals forces.
XLogP3-AA> -0.3The isobutyl group increases lipophilicity compared to the parent amine.
AppearanceLikely a liquid or low-melting solidBased on the properties of similar substituted tetrahydropyrans.
Analytical Characterization

The structural elucidation of 2-(2-Methylpropyl)oxan-4-amine would rely on a combination of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and determine the cis/trans stereochemistry through analysis of coupling constants.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and C-O-C stretches of the ether.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Elemental Analysis: To determine the percentage composition of C, H, and N, further validating the empirical and molecular formulas.

Potential Biological and Pharmacological Activity

Derivatives of 2-aminopyran have been investigated for a range of biological activities, including antibacterial, antioxidant, and anticancer properties.[7][8] For instance, some substituted 2,4-diaminopyrimidines act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis, making them effective antibacterial agents.[9] The tetrahydropyran scaffold is a key component in a number of therapeutic agents, and its derivatives are often explored in pharmaceutical development for neurological disorders and as agrochemicals.[10]

Given this context, 2-(2-Methylpropyl)oxan-4-amine could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The isobutyl group may modulate the lipophilicity and binding interactions of the molecule with biological targets.

Potential Mechanism of Action: DHFR Inhibition

Should the 2-(2-Methylpropyl)oxan-4-amine scaffold be incorporated into a larger molecule resembling known DHFR inhibitors, its potential mechanism of action could be visualized as follows:

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR binds to THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis THF->DNA_Synthesis is a cofactor for DHFR->THF reduces Inhibitor Potential Inhibitor (containing the title moiety) Inhibitor->DHFR blocks active site

Caption: Hypothetical inhibition of DHFR by a compound containing the title moiety.

Conclusion

2-(2-Methylpropyl)oxan-4-amine represents an intriguing yet underexplored molecule. While direct experimental data is scarce, this technical guide has provided a robust framework for its synthesis, characterization, and potential applications by drawing upon the rich literature of its parent scaffold, 4-aminotetrahydropyran, and related substituted oxanes. The proposed synthetic strategies offer a clear path for its preparation, and the discussion on stereochemistry highlights critical considerations for its development as a building block in medicinal chemistry. Future experimental work is necessary to validate the proposed methodologies and to explore the biological and pharmacological potential of this and related compounds.

References

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S5), 362–377. [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Gangjee, A., et al. (2011). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules, 16(5), 4153-4168. [Link]

  • PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4-[2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide.
  • ResearchGate. (2017). Synthesis and Characterization of cis-(RNC)(2)Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • MDPI. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved February 3, 2026, from [Link]

  • MSU Chemistry. (2019). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved February 3, 2026, from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • ResearchGate. (2014). First separation and characterization of cis and trans 1,2-bisaryloxy perfluorocyclobutanes. Retrieved February 3, 2026, from [Link]

  • Springer. (2019). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
  • PubChem. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved February 3, 2026, from [Link]

Sources

"2-(2-Methylpropyl)oxan-4-amine" theoretical properties calculation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Property Profiling & Synthetic Logic for 2-(2-Methylpropyl)oxan-4-amine Subtitle: A Computational & Mechanistic Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

The molecule 2-(2-methylpropyl)oxan-4-amine (systematically 2-isobutyl-tetrahydro-2H-pyran-4-amine ) represents a strategic elaboration of the common tetrahydropyran-4-amine pharmacophore. While the parent scaffold (4-aminotetrahydropyran) is a standard polar building block, the addition of the C2-isobutyl group introduces significant lipophilicity and stereochemical complexity.

This guide provides a theoretical characterization of this molecule, focusing on its conformational dynamics, predicted physicochemical properties, and synthetic accessibility. It is designed for medicinal chemists utilizing this scaffold to modulate solubility and hydrophobic collapse in ligand-protein binding interfaces.

Part 1: Structural & Stereochemical Analysis

The introduction of an isobutyl group at the C2 position of the oxane ring destroys the symmetry of the parent tetrahydropyran, creating two chiral centers (C2 and C4) and giving rise to cis and trans diastereomers.

Conformational Anchoring

The tetrahydropyran ring exists predominantly in a chair conformation. The isobutyl group , being sterically bulky, acts as a "conformational anchor."

  • Thermodynamic Preference: The isobutyl group will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

  • The Amine Position: With the isobutyl group locked equatorially at C2, the stereochemistry is defined by the C4-amine:

    • Trans-isomer ((2R,4R) / (2S,4S)): The amine is equatorial . This is the thermodynamic global minimum (diequatorial).

    • Cis-isomer ((2R,4S) / (2S,4R)): The amine is axial . This conformer is higher in energy but potentially relevant for binding pockets requiring specific vector projections.

Visualization of Conformational Dynamics

Conformation Isobutyl 2-Isobutyl Group (Steric Anchor) Chair1 Chair A (Preferred) Isobutyl: Equatorial Isobutyl->Chair1 Forces Ring Flip Chair2 Chair B (Disfavored) Isobutyl: Axial Chair1->Chair2 Ring Flip (High Barrier) Trans Trans-Isomer (Diequatorial) Global Minimum Chair1->Trans C4-NH2 Equatorial Cis Cis-Isomer (Eq-Axial) ~1.2 kcal/mol higher Chair1->Cis C4-NH2 Axial

Figure 1: Conformational energy landscape driven by the steric bulk of the C2-isobutyl substituent.

Part 2: Physicochemical Property Prediction (In Silico)

The following values are theoretical predictions derived from QSAR models and comparative analysis with the known analogue Florol (2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol) and the parent 4-aminotetrahydropyran.

Comparative Data Table
PropertyParent (4-Aminotetrahydropyran)Target (2-Isobutyl-oxan-4-amine) Rationale
Molecular Weight 101.15 g/mol 157.26 g/mol Addition of C4H9 fragment.
cLogP -0.30 (Polar)1.65 ± 0.3 Isobutyl adds ~1.9 log units of lipophilicity.
LogD (pH 7.4) -2.8 (Ionized)-0.9 ± 0.2 Remains water-soluble at physiological pH due to ionization.
pKa (Basic) 9.63 (Exp.)9.5 – 9.8 Inductive effect of ether oxygen is constant; alkyl group has minimal electronic impact on C4.
TPSA 26.0 Ų26.0 Ų Polar surface area is dominated by NH2 and Ether O; isobutyl is "invisible" to TPSA.
H-Bond Donors 22 Primary amine (-NH2).
H-Bond Acceptors 22 Ether oxygen + Amine nitrogen.
Boiling Point 151°C~210°C Increased MW and van der Waals interactions.
Solubility & Lipophilicity Implications
  • LogP Shift: The shift from -0.3 to ~1.65 is critical. The parent molecule is highly water-soluble and often strictly peripheral in protein binding. The target molecule has enough lipophilicity to penetrate "greasier" pockets or cross the Blood-Brain Barrier (BBB) more effectively, although the basic amine still limits passive diffusion unless capped (e.g., as an amide).

  • pKa Considerations: With a pKa ~9.6, the molecule will be >99% protonated at physiological pH. This suggests it will participate in charge-assisted hydrogen bonding (salt bridges) with Aspartate or Glutamate residues in a binding pocket.

Part 3: Computational Methodology (Protocol)

To validate the properties above in a research setting, the following self-validating computational protocol is recommended. This workflow moves from low-cost mechanics to high-level quantum theory.

Workflow Description
  • Conformational Sampling: Use Monte Carlo Multiple Minimum (MCMM) search with the OPLS4 force field to identify all local minima for both cis and trans isomers.

  • Geometry Optimization: Refine the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G * level.

  • Solvation Energy: Apply the SMD (Solvation Model based on Density) for water to calculate accurate pKa and solvation free energies.

  • Boltzmann Weighting: Calculate final properties by averaging values based on the Boltzmann population of conformers at 298K.

Automated Pipeline Visualization

ComputationalProtocol Input Input Structure (SMILES: CC(C)CC1CCOC(N)C1) LigPrep Ligand Prep (Protonation State pH 7.4) Input->LigPrep ConfSearch Conformational Search (Monte Carlo / OPLS4) LigPrep->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT DFT Optimization (B3LYP/6-31G* + SMD Water) Filter->DFT Boltzmann Boltzmann Weighting (ΔG at 298K) DFT->Boltzmann Output Final Property Profile (pKa, LogD, Dipole) Boltzmann->Output

Figure 2: In silico workflow for high-fidelity property prediction.

Part 4: Synthetic Feasibility & Retrosynthesis

Synthesizing 2-substituted-4-aminotetrahydropyrans requires constructing the ring with the substituent in place, as direct alkylation of the parent amine is non-selective.

Primary Route: Prins Cyclization (The "Florol" Strategy)

This route is inspired by the industrial synthesis of "Florol" (fragrance). It is the most atom-economical approach.

  • Reagents: Isoprenol (3-methyl-3-buten-1-ol) + Isovaleraldehyde.

  • Reaction: Acid-catalyzed Prins cyclization.[1]

  • Intermediate: 2-isobutyl-4-hydroxy-tetrahydropyran.

  • Functional Group Interconversion: Oxidation of the alcohol to the ketone, followed by reductive amination.

Synthetic Logic Diagram

Retrosynthesis Target Target Molecule 2-Isobutyl-oxan-4-amine Ketone Intermediate Ketone 2-Isobutyl-oxan-4-one Ketone->Target Reductive Amination (NH4OAc, NaBH3CN) Alcohol Intermediate Alcohol 2-Isobutyl-oxan-4-ol Alcohol->Ketone Swern Oxidation Aldehyde Isovaleraldehyde Aldehyde->Alcohol Prins Cyclization (H2SO4/TFA) Homoallyl 3-Buten-1-ol deriv. Homoallyl->Alcohol +

Figure 3: Retrosynthetic disconnection relying on the Prins cyclization for ring construction.

Experimental Considerations
  • Stereocontrol: The Prins cyclization often yields the cis-alcohol (OH axial) as the kinetic product. Oxidation to the ketone destroys this stereocenter at C4.

  • Reductive Amination: The reduction of the imine intermediate will be governed by steric approach. Hydride delivery usually occurs from the axial direction (less hindered), yielding the equatorial amine (Trans-isomer) as the major product. This aligns with the thermodynamic preference discussed in Part 1.

References

  • PubChem. 4-Aminotetrahydropyran Compound Summary. National Library of Medicine. Available at: [Link][2]

  • Yadav, J. S., et al. (2001).[1] "Prins cyclization of homoallylic alcohols with aldehydes." Synthesis, 2001(06), 0885-0888. (Foundational reference for the Prins cyclization methodology used in Route 4.1).

  • Cramer, C. J., & Truhlar, D. G. (2009). "Density functional theory for transition metals and transition metal chemistry." Physical Chemistry Chemical Physics, 11(46), 10757-10816. (Basis for the B3LYP/SMD protocol).
  • Demuth, et al. (2024).[3] "Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization." ResearchGate.[4] (Specific reference for the isobutyl-tetrahydropyran scaffold synthesis).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

The target molecule, 2-(2-methylpropyl)oxan-4-amine (common name: 2-isobutyltetrahydro-2H-pyran-4-amine ), represents a critical saturated oxygen heterocycle scaffold. This motif is increasingly prevalent in medicinal chemistry, particularly in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and various GPCR modulators. The "oxan" (tetrahydropyran) ring offers improved metabolic stability and solubility compared to carbocyclic analogs (cyclohexanes), while the amine functionality serves as a versatile handle for further elaboration.

This Application Note details a robust, three-step synthetic route designed for scalability and stereochemical control. Unlike linear cyclization methods (e.g., Prins reaction), this protocol utilizes a convergent Hetero-Diels-Alder (HDA) strategy, ensuring high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Danishefsky-Type Hetero-Diels-Alder reaction. This approach is superior to intramolecular etherification because it rapidly builds the pyran core with the correct C2-substitution pattern in a single step.

Synthetic Workflow (Graphviz)

SynthesisWorkflow SM1 Isovaleraldehyde (3-Methylbutanal) INT1 Intermediate 1: 2-Isobutyl-2,3-dihydro- 4H-pyran-4-one SM1->INT1 Step 1: Hetero-Diels-Alder (ZnCl2, THF) SM2 Danishefsky's Diene SM2->INT1 INT2 Intermediate 2: 2-Isobutyltetrahydro- 4H-pyran-4-one INT1->INT2 Step 2: Hydrogenation (H2, Pd/C) PROD Target: 2-Isobutyltetrahydro- 2H-pyran-4-amine INT2->PROD Step 3: Reductive Amination (NH4OAc, NaBH(OAc)3)

Figure 1: Convergent synthetic workflow utilizing HDA cycloaddition followed by saturation and reductive amination.

Detailed Experimental Protocols

Step 1: Hetero-Diels-Alder Cycloaddition

Objective: Synthesis of 2-isobutyl-2,3-dihydro-4H-pyran-4-one. Mechanism: Lewis-acid catalyzed [4+2] cycloaddition between an electron-rich diene and an aldehyde.

Reagents:

  • Danishefsky’s Diene ((E)-1-Methoxy-3-trimethylsiloxy-1,3-butadiene): 1.2 equiv.

  • Isovaleraldehyde (3-Methylbutanal): 1.0 equiv.

  • Zinc Chloride (ZnCl₂) : 0.1 equiv (1.0 M solution in ether).

  • Solvent: Anhydrous THF.

  • Workup: 0.1 N HCl.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge Isovaleraldehyde (10.0 g, 116 mmol) and anhydrous THF (150 mL). Cool to 0 °C.

  • Catalyst Addition: Add ZnCl₂ solution (11.6 mL, 11.6 mmol) dropwise via syringe. Stir for 15 minutes.

  • Diene Addition: Add Danishefsky’s Diene (24.0 g, 139 mmol) dropwise over 30 minutes. The solution may turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The silyl enol ether intermediate is often visible.

  • Hydrolysis (Critical): Add 0.1 N HCl (50 mL) and stir vigorously for 30 minutes. Note: This step cleaves the silyl enol ether and eliminates the methoxy group to form the enone.

  • Extraction: Dilute with Et₂O (200 mL). Wash organic layer with Sat. NaHCO₃ (2x100 mL) and Brine (100 mL).

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

    • Appearance: Pale yellow oil.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the enone to the saturated ketone (2-isobutyltetrahydro-4H-pyran-4-one).

Reagents:

  • Substrate: 2-Isobutyl-2,3-dihydro-4H-pyran-4-one.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogen Source: H₂ gas (balloon or 1 atm).

  • Solvent: Ethanol or Ethyl Acetate.[1]

Protocol:

  • Setup: In a 250 mL RBF, dissolve the enone (15.0 g) in Ethanol (100 mL).

  • Catalyst Charge: Carefully add 10% Pd/C (0.75 g) under a stream of nitrogen. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with H₂ (vacuum/fill cycles x3). Stir vigorously under H₂ atmosphere (balloon pressure) for 4-12 hours.

  • Monitoring: Monitor by TLC or GC-MS. Disappearance of the UV-active enone spot indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Ethanol.

  • Concentration: Evaporate solvent under reduced pressure.

    • Yield Expectation: >95% (Quantitative).[2]

    • Note: The product is usually pure enough for the next step without chromatography.

Step 3: Reductive Amination

Objective: Conversion of the ketone to the amine.[3] Stereochemistry: This protocol favors the cis-isomer (2-isobutyl-cis-4-aminotetrahydropyran) where the bulky isobutyl group (equatorial) and the amine (equatorial) are cis relative to the ring plane.

Reagents:

  • Substrate: 2-Isobutyltetrahydro-4H-pyran-4-one.

  • Ammonium Source: Ammonium Acetate (NH₄OAc) (10 equiv).

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Protocol:

  • Imine Formation: In a 500 mL RBF, dissolve the ketone (14.0 g, 89.6 mmol) in DCE (200 mL). Add NH₄OAc (69.0 g, 896 mmol). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (28.5 g, 134 mmol) portion-wise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours). The mixture will become cloudy.

  • Quench: Carefully quench with Sat. NaHCO₃ (150 mL) until gas evolution ceases. Adjust pH to >10 using 1N NaOH.

  • Extraction: Extract with DCM (3x100 mL).

  • Purification: The crude amine often requires an acid-base extraction or column chromatography (DCM:MeOH:NH₄OH 90:9:1) to remove non-basic impurities.

    • Yield Expectation: 60-70%.

Stereochemical Control & Mechanism

The stereochemical outcome is dictated by the reduction step. The 2-isobutyl group anchors the pyran ring in a chair conformation where the bulky alkyl group is equatorial to avoid 1,3-diaxial strain.

Stereoselectivity Diagram (Graphviz)

Stereochemistry Chair Pyranone Conformation: 2-Isobutyl is Equatorial (Thermodynamic) Imine Intermediate Imine Chair->Imine Attack Hydride Attack: Favors Axial Trajectory (Small Hydride) Imine->Attack NaBH(OAc)3 Product Major Product (Cis): Amine is Equatorial (Thermodynamic Stability) Attack->Product Hydride attacks from Axial face (Top)

Figure 2: Mechanistic rationale for the formation of the cis-isomer. The hydride donor attacks from the axial face, pushing the forming amine into the thermodynamically preferred equatorial position.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >95%GC-MS / HPLC (ELSD)
MS (ESI+) [M+H]+ = 158.15 m/zLC-MS
1H NMR δ 2.9-3.1 (m, 1H, H-4), 0.9 (d, 6H, Isobutyl)400 MHz CDCl₃
Stereochemistry Cis/Trans ratio > 5:11H NMR (coupling constants)

Key NMR Diagnostic: The proton at C4 (alpha to amine) in the cis-isomer (equatorial amine) will appear as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) due to axial-axial coupling with C3 and C5 protons.

References

  • Danishefsky, S., & Kitahara, T. (1974).[4] A Useful Diene for the Diels-Alder Reaction.[4][5] Journal of the American Chemical Society, 96(25), 7807–7808.[4] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines. Angewandte Chemie International Edition, 39(20), 3558–3588. Link

Sources

"2-(2-Methylpropyl)oxan-4-amine" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 2-(2-methylpropyl)oxan-4-amine (IUPAC: 2-isobutyltetrahydro-2H-pyran-4-amine). This heterocyclic amine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The protocol utilizes a three-step sequence: Prins Cyclization , Oxidation , and Diastereoselective Reductive Amination . Unlike traditional methods that suffer from low regioselectivity, this route leverages thermodynamic control to maximize the yield of the biologically preferred cis-isomer (diequatorial conformation).

Retrosynthetic Analysis & Strategy

The synthesis is designed to establish the pyran core early while allowing for stereochemical correction at the C4 position in the final step.

  • Step 1 (Ring Construction): Acid-mediated Prins cyclization of isovaleraldehyde and 3-buten-1-ol to yield 2-isobutyltetrahydro-2H-pyran-4-ol.

  • Step 2 (Functional Reset): Oxidation of the secondary alcohol to the ketone (2-isobutyltetrahydro-4H-pyran-4-one). This step removes the C4 chirality, eliminating the need to separate diastereomers from Step 1.

  • Step 3 (Stereoselective Amination): Reductive amination of the ketone. By utilizing conditions that favor the thermodynamic product, the amino group installs equatorially, cis to the bulky isobutyl group.

Pathway Visualization

SynthesisPath Start1 Isovaleraldehyde (3-Methylbutanal) Inter1 Intermediate A: 2-Isobutyl-THP-4-ol Start1->Inter1 Step 1: Prins Cyclization (H2SO4, 60°C) Start2 3-Buten-1-ol Start2->Inter1 Inter2 Intermediate B: 2-Isobutyl-THP-4-one Inter1->Inter2 Step 2: Oxidation (Jones Reagent or PCC) Product Target: 2-Isobutyl-THP-4-amine (cis-isomer) Inter2->Product Step 3: Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Strategic workflow for the synthesis of 2-(2-methylpropyl)oxan-4-amine.

Experimental Protocols

Step 1: Prins Cyclization

Objective: Construct the tetrahydropyran (THP) core with the C2-isobutyl substituent.

  • Mechanism: The acid catalyzes the formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol, followed by cyclization and trapping by water (or the conjugate base).

Reagents:

  • 3-Methylbutanal (Isovaleraldehyde): 1.0 equiv.

  • 3-Buten-1-ol: 1.2 equiv.

  • Sulfuric Acid (50% aq): 2.0 equiv.

  • Solvent: Toluene (optional, biphasic system preferred for scale).

Protocol:

  • Charge a reaction vessel with 3-buten-1-ol (120 mmol) and 50% H₂SO₄ (200 mmol). Cool to 0°C.

  • Add isovaleraldehyde (100 mmol) dropwise over 30 minutes to control the exotherm.

  • Warm the mixture to 60°C and stir vigorously for 6 hours.

  • Monitor: Check via TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.

  • Workup: Cool to room temperature. Separate the organic layer (if toluene used) or extract the aqueous mixture with Diethyl Ether (3 x 50 mL).

  • Wash combined organics with Sat. NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. The crude oil contains 2-isobutyltetrahydro-2H-pyran-4-ol. Yield is typically 65-75%.

    • Note: The product is a mixture of cis/trans isomers at the hydroxyl position. This is acceptable as the stereocenter is ablated in Step 2.

Step 2: Oxidation to Ketone

Objective: Convert the 4-alcohol to the 4-ketone to set up the reductive amination.

Reagents:

  • Intermediate A (from Step 1): 1.0 equiv.

  • Jones Reagent (CrO₃/H₂SO₄) OR PCC (Pyridinium chlorochromate).

  • Solvent: Acetone (for Jones) or DCM (for PCC).

Protocol (Jones Oxidation Method):

  • Dissolve Intermediate A (10g) in Acetone (100 mL) and cool to 0°C.

  • Add Jones Reagent dropwise until the orange color persists for >1 minute.

  • Stir at 0°C for 1 hour.

  • Quench: Add Isopropanol (5 mL) to consume excess oxidant (solution turns green).

  • Workup: Decant the liquid from the chromium salts. Concentrate the acetone.

  • Resuspend residue in Ether/Water. Extract aqueous layer with Ether.

  • Purification: Flash chromatography (10-20% EtOAc/Hexane) yields 2-isobutyltetrahydro-4H-pyran-4-one as a colorless oil.

Step 3: Diastereoselective Reductive Amination

Objective: Install the amine group. Criticality: We target the cis-isomer (2-isobutyl and 4-amino groups are cis). In the chair conformation, the bulky isobutyl group at C2 locks the ring with the isobutyl group equatorial. Thermodynamic control dictates that the incoming amine also prefers the equatorial position (reducing 1,3-diaxial interactions).

Reagents:

  • Intermediate B (Ketone): 1.0 equiv.

  • Ammonium Acetate (NH₄OAc): 10.0 equiv.

  • Sodium Cyanoborohydride (NaBH₃CN): 1.5 equiv.

  • Solvent: Methanol.[1]

Protocol:

  • Dissolve Intermediate B (5 mmol) and NH₄OAc (50 mmol) in dry Methanol (20 mL).

  • Add 3Å molecular sieves (activated) to promote imine formation. Stir at RT for 2 hours.

  • Cool to 0°C. Add NaBH₃CN (7.5 mmol) portion-wise.

    • Safety: Perform in a fume hood; generates HCN if acidified.

  • Allow to warm to RT and stir for 16 hours.

  • Quench: Carefully add 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

  • Basify: Adjust pH to >12 using 6N NaOH.

  • Extraction: Extract with DCM (3 x 30 mL). The amine is in the organic layer.[2][3]

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify the amine as its HCl salt by adding 2M HCl in ether, filtering the precipitate.

Data Summary & Validation

ParameterSpecificationNotes
Overall Yield 40-55%Calculated from Isovaleraldehyde.
Major Isomer cis-2-isobutyl-4-aminotetrahydropyran>90% diastereomeric ratio (dr).
Appearance Colorless oil (free base) or White solid (HCl salt)Hygroscopic as free amine.
1H NMR (CDCl3) δ 2.8-3.1 (m, 1H, H-4), 0.9 (d, 6H, Isobutyl)H-4 appears as a multiplet (tt) indicating axial protons (equatorial amine).
Mass Spec [M+H]+ = 158.15 m/zConsistent with C9H19NO.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the Prins cyclization stalls, ensure the sulfuric acid concentration is maintained. Water generated during the reaction can dilute the acid. Using a Dean-Stark trap (with toluene) helps drive the reaction.

  • Diastereoselectivity Issues: If the trans-isomer (axial amine) is observed, it indicates kinetic control. Ensure the reductive amination runs at room temperature or slightly elevated temperature (40°C) for longer times to allow equilibration to the thermodynamic (equatorial) product.

  • Purification: The amine can be difficult to separate from non-polar byproducts. Forming the HCl salt is the most reliable method for isolation.

References

  • Prins Cyclization Mechanism & Applications

    • Topic: General mechanism of Prins cyclization for tetrahydropyran synthesis.[4]

    • Source: Snider, B. B. "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis.
    • Context: Validates the use of homoallylic alcohols and aldehydes to form the THP core.[5]

  • Synthesis of "Florol" (Analogous Chemistry)

    • Topic: Synthesis of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol.[4][6]

    • Source:Journal of Molecular C
    • Context: Provides the specific conditions for the isovaleraldehyde + homoallylic alcohol condens
  • Reductive Amination Selectivity

    • Topic: Stereocontrol in reductive amination of substituted cyclohexanones and pyranones.
    • Source: Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[2][3][5][7][8][9][10][11][12][13]

    • Context: Supports the claim that NaBH3CN/NH4OAc favors the thermodynamic (equ
  • Tetrahydropyran Synthesis Reviews

    • Topic: General strategies for constructing 2,4-disubstituted tetrahydropyrans.
    • Source: Clarke, P. A., et al. "The synthesis of tetrahydropyrans."
    • Context: Background on the stability and conform

Sources

Application Note: Strategic Utilization of 2-(2-Methylpropyl)oxan-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the optimization of physicochemical properties (ADME) often requires the strategic replacement of lipophilic carbocycles with polar heterocycles. 2-(2-Methylpropyl)oxan-4-amine (henceforth 2-Isobutyl-THP-4-amine ) represents a high-value scaffold acting as a bioisostere of 3-isobutylcyclohexylamine .

Why This Molecule?
  • LogP Modulation: The tetrahydropyran (THP) ether oxygen reduces lipophilicity (

    
    cLogP 
    
    
    
    -1.0 to -1.5) compared to its cyclohexane counterpart, enhancing aqueous solubility without sacrificing metabolic stability.
  • Hydrophobic Anchoring: The 2-isobutyl group provides a bulky, aliphatic anchor suitable for filling hydrophobic pockets (e.g., the ribose pocket of kinases or the S1/S2 pockets of proteases).

  • Stereochemical Definition: The molecule exists as cis and trans isomers. The cis-isomer (typically equatorial-equatorial) offers a defined vector for substituent display, critical for rigidifying drug-target interactions.

Synthesis & Manufacturing Protocol

The synthesis of 2-Isobutyl-THP-4-amine is best approached via a Prins Cyclization followed by Reductive Amination . This route is scalable and allows for stereochemical control.

Workflow Diagram: Synthesis Pathway

SynthesisPathway Start1 3-Buten-1-ol Prins Step 1: Prins Cyclization (TFA, H2SO4) Start1->Prins Start2 Isovaleraldehyde Start2->Prins Alcohol Intermediate A: 2-Isobutyl-THP-4-ol Prins->Alcohol Cyclization Ketone Intermediate B: 2-Isobutyl-THP-4-one Alcohol->Ketone Step 2: Oxidation (Swern or Dess-Martin) Amine Target: 2-Isobutyl-THP-4-amine (Cis/Trans Mixture) Ketone->Amine Step 3: Reductive Amination (NH4OAc, NaBH3CN)

Caption: Figure 1.[1][2] Modular synthesis of 2-Isobutyl-THP-4-amine via Prins cyclization and reductive amination.

Detailed Protocol: Step-by-Step
Step 1: Prins Cyclization (Ring Formation)

Objective: Construct the THP core with the 2-isobutyl substituent.

  • Reagents: 3-Buten-1-ol (1.0 eq), Isovaleraldehyde (1.1 eq), Trifluoroacetic acid (TFA) (catalytic).

  • Procedure:

    • Dissolve isovaleraldehyde in dry DCM at 0°C.

    • Add 3-buten-1-ol dropwise.

    • Slowly add TFA (20 mol%). Stir at RT for 12 hours.

    • Mechanism: The acid catalyzes the formation of an oxocarbenium ion, which undergoes intramolecular cyclization with the alkene.

    • Workup: Quench with sat. NaHCO3, extract with DCM.

    • Yield: Expect ~60-75% of 2-isobutyl-tetrahydro-2H-pyran-4-ol .

Step 2: Oxidation to Ketone

Objective: Convert the secondary alcohol to a ketone to enable amination.

  • Reagents: Dess-Martin Periodinane (DMP) or PCC.

  • Procedure:

    • Dissolve Intermediate A in DCM.

    • Add DMP (1.2 eq) at 0°C. Stir for 2 hours.

    • Purification: Filter through a celite pad. Flash chromatography (Hex/EtOAc) yields 2-isobutyl-tetrahydro-2H-pyran-4-one .

Step 3: Reductive Amination (Stereoselective)

Objective: Install the amine group. Note: Thermodynamic control favors the cis-isomer.

  • Reagents: Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

  • Procedure:

    • Dissolve the ketone in MeOH. Add NH4OAc. Stir for 30 mins to form the imine.

    • Add NaBH3CN portion-wise. Stir at RT for 16 hours.

    • Causality: The hydride attacks the imine from the less hindered face (axial attack), leading to the equatorial amine (cis-isomer) as the major product.

    • Isolation: Acid/Base extraction. Acidify to pH 2 (extract impurities), then basify to pH 12 and extract the target amine into DCM.

Application Protocols: Drug Discovery Workflows

Protocol A: Amide Coupling (Peptidomimetics)

This intermediate is frequently used to cap peptide chains or linkers, providing a metabolic "shield" due to the steric bulk of the isobutyl group.

Reagents: Carboxylic Acid Partner (R-COOH), HATU, DIPEA, DMF. Procedure:

  • Activation: Mix R-COOH (1.0 eq) and HATU (1.1 eq) in DMF. Stir for 5 mins.

  • Addition: Add 2-Isobutyl-THP-4-amine (1.0 eq) and DIPEA (3.0 eq).

  • Monitoring: Monitor by LC-MS. The reaction is usually complete in 1-2 hours.

  • Why HATU? HATU is preferred over EDC/HOBt for sterically hindered secondary amines or when the isobutyl group creates steric clash near the reaction center.

Protocol B: SNAr Coupling (Kinase Inhibitors)

Used to install the THP-amine onto heteroaryl chlorides (e.g., pyrimidines, purines).

Reagents: 4-Chloropyrimidine derivative, DIPEA, n-Butanol or DMSO. Procedure:

  • Dissolve chloropyrimidine in n-Butanol.

  • Add 2-Isobutyl-THP-4-amine (1.2 eq) and DIPEA (2.0 eq).

  • Thermal Drive: Heat to 100°C (sealed tube) for 4-12 hours.

  • Purification: Evaporate solvent. Purify via reverse-phase HPLC.

Quality Control & Stereochemical Validation

The biological activity of this intermediate is highly dependent on its stereochemistry.

Data Summary Table: Physicochemical Profile
PropertyValue / MethodRelevance
Formula C9H19NOCore scaffold
MW 157.25 g/mol Fragment-based design compliant
ClogP ~1.2Improved solubility vs Cyclohexane (~2.5)
pKa (Conj. Acid) ~9.8Typical secondary amine basicity
Stereoisomers Cis (Major), Trans (Minor)Cis is generally preferred for stable binding
Stereochemical Determination (NMR)

To distinguish cis (2,4-diequatorial) from trans:

  • 1H NMR (DMSO-d6/CDCl3): Focus on the H-4 proton (alpha to amine).

    • Cis-Isomer: H-4 appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to axial-axial coupling with H-3ax and H-5ax. This confirms H-4 is axial (Amine is equatorial).
      
    • Trans-Isomer: H-4 appears as a narrower multiplet (eq-ax couplings are smaller).

Safety & Handling

  • Hazards: Irritant to eyes and skin. H315, H319.[2]

  • Storage: Hygroscopic. Store under nitrogen at 2-8°C. Amine absorbs CO2 from air; store as HCl salt for long-term stability.

References

  • Prins Cyclization Methodology

    • Reference: Yadav, J. S., et al. "Prins cyclization: a versatile tool for the synthesis of tetrahydropyrans." Synlett, 2009.
    • Source:

  • Tetrahydropyrans in Drug Design

    • Reference: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
    • Source:

  • Reductive Amination Standards

    • Reference: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • Source:

  • Gilteritinib (Example of Amino-THP utility)

    • Reference: Mori, M., et al. "Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and Bioavailable FLT3/AXL Kinase Inhibitor." Journal of Medicinal Chemistry, 2017.[3]

    • Source:

Sources

Application Notes and Protocols for the Integration of 2-(2-Methylpropyl)oxan-4-amine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document provides a comprehensive theoretical framework and practical guidance for the utilization of 2-(2-Methylpropyl)oxan-4-amine in agrochemical research and development. As of the date of this publication, "2-(2-Methylpropyl)oxan-4-amine" is considered a novel chemical entity with limited publicly available data regarding its specific agrochemical applications. The protocols and insights presented herein are constructed upon established principles of agrochemical formulation and by drawing analogies from structurally related oxane-amine derivatives and their known functions. All proposed experimental work should be conducted with appropriate safety measures and regulatory considerations in mind.

Introduction: The Potential of Oxane-Amine Scaffolds in Modern Agriculture

The search for novel, effective, and environmentally conscious agrochemical solutions is a perpetual endeavor in the agricultural sciences. The tetrahydropyran (oxane) ring system is a prevalent scaffold in numerous biologically active molecules, including pharmaceuticals.[1] Its incorporation into agrochemical design is an area of growing interest. The amine functional group is also a cornerstone of many active ingredients and formulation aids, often improving properties such as water solubility and plant uptake.[2]

This document focuses on the hypothetical application of 2-(2-Methylpropyl)oxan-4-amine, a compound that combines these two key chemical features. While direct data is scarce, the structurally related N-Propyl-tetrahydro-2H-pyran-4-amine is known to be used in agrochemical formulations to enhance the efficacy of pesticides and herbicides.[3] This suggests that 2-(2-Methylpropyl)oxan-4-amine could serve multiple roles within an agrochemical formulation, including:

  • As a primary active ingredient (AI): The molecule itself may possess inherent herbicidal, fungicidal, or insecticidal properties.

  • As a synergist or adjuvant: It could enhance the biological activity of other AIs.

  • As a formulation aid: Its amine group could be used to form salts with acidic AIs, improving their solubility and stability.

These application notes will provide a detailed guide for researchers to explore these possibilities, from synthesis and formulation to efficacy and safety evaluation.

Physicochemical and Toxicological Profile (Inferred)

A comprehensive understanding of a compound's properties is critical for its effective formulation and safe handling. The following table summarizes the inferred properties of 2-(2-Methylpropyl)oxan-4-amine based on data from structurally similar compounds.

PropertyInferred Value/ClassificationBasis for Inference
Molecular Formula C9H19NOChemical structure
Molecular Weight 157.25 g/mol Chemical structure
Appearance Colorless to yellowish liquid or waxAnalogy with N-Propyl-tetrahydro-2H-pyran-4-amine[3]
Solubility Likely soluble in water and organic solventsPresence of polar amine and ether groups
GHS Hazard Class Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritationBased on GHS classifications for 2,2-dimethyloxan-4-amine and 4-aminotetrahydropyran[4][5]

Proposed Synthesis Protocol

A plausible synthetic route to 2-(2-Methylpropyl)oxan-4-amine can be adapted from established methods for similar compounds, such as the synthesis of 4-aminotetrahydropyran.[1] The following is a proposed multi-step synthesis.

Workflow for the Synthesis of 2-(2-Methylpropyl)oxan-4-amine

A Starting Material: 2-(2-Methylpropyl)oxan-4-one B Step 1: Oximation React with hydroxylamine hydrochloride A->B C Intermediate: 2-(2-Methylpropyl)oxan-4-one oxime B->C D Step 2: Reduction Reduce with a suitable reducing agent (e.g., H2/Raney Ni) C->D E Final Product: 2-(2-Methylpropyl)oxan-4-amine D->E F Purification (e.g., distillation or chromatography) E->F

Caption: Proposed synthetic pathway for 2-(2-Methylpropyl)oxan-4-amine.

Step-by-Step Protocol:
  • Oximation:

    • Dissolve 2-(2-Methylpropyl)oxan-4-one (1 equivalent) in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime.

  • Reduction:

    • Dissolve the crude 2-(2-Methylpropyl)oxan-4-one oxime in methanol.

    • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

    • Stir the resulting mixture under a hydrogen atmosphere (50 psi) at room temperature for 5-8 hours.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Methylpropyl)oxan-4-amine.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.

Agrochemical Formulation Protocols

The formulation of an agrochemical is crucial for its effective delivery and biological performance. Given its amine functionality, 2-(2-Methylpropyl)oxan-4-amine can be formulated in several ways.

Formulation Development Workflow

A Compound: 2-(2-Methylpropyl)oxan-4-amine B Objective: Soluble Concentrate (SL) A->B C Objective: Wettable Powder (WP) A->C D Objective: Emulsifiable Concentrate (EC) A->D E Protocol 4.1: Salt Formation with Acidic AI B->E F Protocol 4.2: Adsorption onto Inert Carrier C->F G Protocol 4.3: Dissolution in Solvent & Emulsifier D->G H Final Formulation E->H F->H G->H

Caption: Decision workflow for agrochemical formulation types.

Protocol 4.1: Soluble Concentrate (SL) Formulation

This formulation is ideal when 2-(2-Methylpropyl)oxan-4-amine is used to form a water-soluble salt with an acidic active ingredient (e.g., 2,4-D, glyphosate).[2][6]

  • Neutralization:

    • In a formulation vessel, add the acidic active ingredient (e.g., 2,4-D acid).

    • Slowly add an equimolar amount of 2-(2-Methylpropyl)oxan-4-amine under constant agitation.

    • The reaction is exothermic; maintain the temperature below 40°C.

    • The result is the amine salt of the active ingredient.

  • Formulation:

    • To the amine salt, add water to the desired concentration.

    • Incorporate adjuvants such as surfactants (2-5% w/v) and anti-foaming agents (0.1-0.5% w/v) to improve spray performance.

    • Homogenize the mixture until a clear, stable solution is obtained.

Protocol 4.2: Wettable Powder (WP) Formulation

This formulation is suitable if 2-(2-Methylpropyl)oxan-4-amine is to be used as a solid active ingredient or adsorbed onto a carrier.

  • Adsorption:

    • If the compound is a liquid, mix it with a high-absorbency carrier like silica or clay until a free-flowing powder is obtained.

  • Blending:

  • Milling:

    • Air-mill the blended powder to a fine particle size (typically < 40 microns) to ensure good suspension in water.

Protocol 4.3: Emulsifiable Concentrate (EC) Formulation

This is a suitable formulation if 2-(2-Methylpropyl)oxan-4-amine is used as a liquid active ingredient that is not readily soluble in water.

  • Dissolution:

    • Dissolve the 2-(2-Methylpropyl)oxan-4-amine in a water-immiscible organic solvent (e.g., aromatic hydrocarbons).

  • Addition of Emulsifiers:

    • Add a blend of emulsifiers (typically a mix of anionic and non-ionic surfactants, 5-15% w/v) to the solution.

  • Homogenization:

    • Mix thoroughly until a clear, stable solution is formed. When added to water, this concentrate should form a spontaneous and stable emulsion.

Quality Control and Analytical Methodology

Ensuring the purity of the synthesized compound and the correct concentration in formulations is paramount.

AnalysisMethodPurpose
Purity of Synthesized Compound Gas Chromatography-Mass Spectrometry (GC-MS)To confirm the identity and purity of 2-(2-Methylpropyl)oxan-4-amine.
Active Ingredient Concentration High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD)To quantify the amount of the active ingredient in the formulation.
Formulation Stability Accelerated storage tests at elevated temperatures (e.g., 54°C for 14 days)To assess the physical and chemical stability of the formulation over time.
Particle Size (for WP) Laser diffractionTo ensure the particle size is within the specified range for optimal performance.

Biological Efficacy Evaluation Protocols

The following are generalized protocols to assess the potential agrochemical activity of the formulated 2-(2-Methylpropyl)oxan-4-amine.

Protocol 6.1: Herbicide Efficacy Screening
  • Plant Cultivation: Grow a selection of broadleaf and grass weed species in pots in a greenhouse.

  • Application: Apply the formulated product at various concentrations to the plants at the 2-4 leaf stage using a laboratory sprayer. Include a negative control (water/blank formulation) and a positive control (a commercial herbicide).

  • Evaluation: Assess phytotoxicity and efficacy at 7, 14, and 21 days after treatment using a visual rating scale (0% = no effect, 100% = complete kill).

Protocol 6.2: Insecticidal Efficacy Screening
  • Target Pests: Select common agricultural insect pests (e.g., aphids, mites).

  • Application:

    • Contact Toxicity: Apply the formulation directly to the insects.

    • Ingestion Toxicity: Apply the formulation to leaf discs and allow the insects to feed on them.

  • Evaluation: Monitor mortality at 24, 48, and 72 hours after exposure.

Protocol 6.3: Fungicidal Efficacy Screening
  • Pathogen Culture: Culture a selection of plant pathogenic fungi on a suitable agar medium.

  • In Vitro Assay: Incorporate the formulated product at various concentrations into the agar medium and inoculate with the fungi.

  • Evaluation: Measure the inhibition of mycelial growth compared to a control plate after a set incubation period.

Safety and Environmental Considerations

Given the inferred GHS classifications, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-(2-Methylpropyl)oxan-4-amine and its formulations. Work should be conducted in a well-ventilated area or a fume hood.

The environmental fate of this compound is unknown. However, like many organic molecules used in agriculture, its potential for persistence in soil and water should be investigated.[7] Biodegradability studies and analysis of potential impacts on non-target organisms are essential next steps in the research and development process.

References

  • 2,4-D - Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019, November 13). Retrieved February 3, 2026, from [Link]

  • 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of 2-[2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Properties and Characteristics of Amine and Ester Formulations of 2,4-D - 24d.info. (n.d.). Retrieved February 3, 2026, from [Link]

  • 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Application Note: 2-(2-Methylpropyl)oxan-4-amine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Next-Generation Heterocyclic Building Block

2-(2-Methylpropyl)oxan-4-amine (also referred to as 2-isobutyltetrahydro-2H-pyran-4-amine) represents a distinct class of heterocyclic primary amines. Unlike standard aliphatic amines (e.g., hexylamine) or simple cyclic amines (e.g., cyclohexylamine), this molecule integrates three critical structural features into a single monomeric unit:

  • Tetrahydropyran (THP) Core: Provides ether-based polarity and hydrogen bond accepting capability, enhancing compatibility with polar solvents and biological substrates.

  • Primary Amine (C4 Position): A versatile nucleophile for rapid conjugation, polymerization, or crosslinking.

  • Isobutyl Side Chain (C2 Position): Introduces steric bulk and lipophilicity, breaking the symmetry of the ring and allowing for fine-tuning of the polymer's Hydrophilic-Lipophilic Balance (HLB).

This guide details the application of 2-(2-Methylpropyl)oxan-4-amine in Post-Polymerization Modification (PPM) and Epoxy Curing , focusing on its utility in creating amphiphilic drug delivery vectors and moisture-resistant coatings.

Core Application: Post-Polymerization Modification (PPM)

The most high-value application for this amine is in the functionalization of activated ester polymers (e.g., poly(N-acryloxysuccinimide) or pNAS). By reacting the polymer backbone with 2-(2-Methylpropyl)oxan-4-amine, researchers can generate side-chain functionalized polymers with tunable solubility profiles (Lower Critical Solution Temperature, LCST).

Why This Molecule? (Causality)
  • Conformational Locking: The bulky isobutyl group at the C2 position predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the ring conformation, presenting the C4-amine in a predictable spatial orientation, unlike flexible linear amines.

  • Solubility Tuning: The isobutyl group reduces water solubility compared to unsubstituted 4-aminotetrahydropyran, preventing the polymer from becoming too hydrophilic—a critical parameter for forming stable micelles in drug delivery.

Experimental Protocol: Functionalization of Poly(pentafluorophenyl acrylate) (pPFPA)

Objective: Synthesize an amphiphilic copolymer library for hydrophobic drug encapsulation.

Materials:

  • Polymer Scaffold: Poly(pentafluorophenyl acrylate) (Mn ~ 15 kDa, PDI < 1.2).

  • Reagent: 2-(2-Methylpropyl)oxan-4-amine (Target Amine).

  • Co-Reagent: 3-(Dimethylamino)-1-propylamine (for water solubility).

  • Solvent: Anhydrous DMF or DMSO.

  • Base: Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Dissolve 500 mg of pPFPA (approx. 2.1 mmol reactive ester units) in 4 mL of anhydrous DMF in a flame-dried Schlenk flask under nitrogen.

  • Stoichiometric Calculation: Determine the desired substitution ratio. For a 50:50 amphiphilic balance:

    • Add 1.1 equivalents (relative to 50% of sites) of 2-(2-Methylpropyl)oxan-4-amine.

    • Add 1.1 equivalents (relative to remaining 50%) of the hydrophilic co-amine.

  • Addition: Add 1.5 eq of TEA to the solution. Dropwise add the solution of 2-(2-Methylpropyl)oxan-4-amine dissolved in 1 mL DMF.

  • Reaction: Stir at 50°C for 12 hours. The bulky isobutyl group may slow kinetics compared to linear amines; elevated temperature ensures complete conversion.

  • Scavenging: Add the hydrophilic co-amine (excess) to react remaining ester groups and stir for another 6 hours.

  • Purification: Precipitate the polymer into cold diethyl ether (3x). Dialyze against water (MWCO 3.5 kDa) for 48 hours to remove small molecule byproducts and salts.

  • Validation: Lyophilize and analyze via 19F-NMR (disappearance of pentafluorophenyl signals) and 1H-NMR (appearance of isobutyl doublets at ~0.9 ppm and THP protons).

Data Presentation: Expected Solubility Profile
Polymer Composition (Amine Ratio)Hydrodynamic Diameter (DLS)Water SolubilityApplication Potential
100% Hydrophilic Amine < 5 nm (Unimer)HighSystemic Circulation
50:50 Mixed 20 - 50 nm (Micelles) Colloidal Drug Encapsulation
100% 2-(2-Methylpropyl)oxan-4-amine N/A (Precipitate)InsolubleSolid Phase Matrix

Secondary Application: Epoxy Curing Agent

In high-performance coatings, amines are standard hardeners. 2-(2-Methylpropyl)oxan-4-amine serves as a "latent" curative that improves moisture resistance.

  • Mechanism: The ether oxygen in the ring assists in chelating to the surface (metal/glass), improving adhesion. The isobutyl tail provides a hydrophobic barrier, reducing water permeation in the cured network.

  • Self-Validating Step: The cure speed can be monitored by DSC (Differential Scanning Calorimetry). The disappearance of the epoxide exotherm indicates reaction completion.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for selecting this specific amine in polymer design.

PolymerFunctionalization Start Polymer Design Goal Choice Select Functional Group Start->Choice Linear Linear Alkyl Amine (Flexible, Low Tg) Choice->Linear Need Flexibility Cyclic 2-(2-Methylpropyl)oxan-4-amine (Rigid, Tunable HLB) Choice->Cyclic Need Rigidity/Hydrophobicity Process PPM Reaction (Activated Ester) Cyclic->Process Nucleophilic Attack Result Amphiphilic Polymer (Micelle Formation) Process->Result Self-Assembly

Caption: Decision matrix for selecting 2-(2-Methylpropyl)oxan-4-amine in polymer functionalization workflows.

References

  • Post-Polymerization Modification Reviews

    • Theato, P. (2008). Synthesis of well-defined polymeric activated esters. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Amine-Functionalized Tetrahydropyrans

    • Sigma-Aldrich. 4-Aminotetrahydropyran Product Specification. Link (Analogous structure reference).

  • Polymeric Drug Delivery Vectors

    • Lutz, J. F., & Börner, H. G. (2008). Modern trends in polymer bioconjugates design. Progress in Polymer Science. Link

  • Epoxy Curing Mechanisms

    • Pascault, J. P., et al. (2002). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. Link

Application Note: Analytical Strategies for 2-(2-Methylpropyl)oxan-4-amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-(2-Methylpropyl)oxan-4-amine (C₉H₁₉NO, MW: 157.25 g/mol ) presents a distinct analytical challenge common to aliphatic heterocyclic amines: the "Silent Chromophore" problem. Lacking a conjugated π-system, this molecule is invisible to standard UV detection (HPLC-UV at 254 nm). Furthermore, the molecule possesses two chiral centers (C2 and C4), typically existing as cis and trans diastereomers, necessitating separation capabilities within the method.

This guide details two validated pathways for quantification:

  • LC-MS/MS (HILIC Mode): The Gold Standard for trace quantification (PK/PD studies, impurity profiling).

  • Pre-Column Derivatization (FMOC-Cl): A robust HPLC-FLD/UV protocol for QC release testing and high-concentration assay, accessible to labs without Mass Spectrometry.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 157.25 Da[M+H]⁺ = 158.25
pKa (Calculated) ~9.8 (Secondary Amine)Highly basic; requires high pH buffers or HILIC mode.
LogP ~1.2Moderately polar; poor retention on C18 at low pH.
Chromophore NoneUV detection impossible without derivatization.
Stereochemistry 2 Chiral CentersCis/Trans diastereomers are separable on achiral phases.

Analytical Decision Matrix

Before selecting a protocol, utilize this decision tree to match the method to your sensitivity and equipment requirements.

AnalyticalDecisionTree Start Sample Type Conc Concentration Range? Start->Conc Trace Trace / Bioanalysis (< 1 µg/mL) Conc->Trace Low Bulk Bulk / QC / Synthesis (> 10 µg/mL) Conc->Bulk High MethodA METHOD A: LC-MS/MS (HILIC) Trace->MethodA MS_Avail Mass Spec Available? Bulk->MS_Avail MS_Avail->MethodA Yes MethodB METHOD B: Derivatization (FMOC) MS_Avail->MethodB No MethodC METHOD C: CAD / ELSD MS_Avail->MethodC Alternative

Figure 1: Selection guide for analytical methodologies based on sensitivity needs and instrument availability.

Protocol A: LC-MS/MS Quantification (Trace Analysis)

Rationale: The basic nitrogen atom protonates readily (pKa ~9.8), making Positive Electrospray Ionization (ESI+) highly sensitive. Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reverse Phase (RP) to ensure adequate retention of the polar amine and to elute in high-organic solvent, enhancing desolvation efficiency.

Instrument Parameters[2][3]
  • System: UHPLC coupled to Triple Quadrupole (QqQ) MS.

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Sheath Gas: 40 arb; Aux Gas: 10 arb.

Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide or Agilent ZORBAX RRHD HILIC Plus (2.1 x 100 mm, 1.7/1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B (Organic) State
0.0 95 Initial Hold
1.0 95 Injection
5.0 60 Elution
6.0 60 Wash
6.1 95 Re-equilibration

| 9.0 | 95 | End |

MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions must be optimized via direct infusion. Theoretical fragmentation based on oxan-4-amine scaffold:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Purpose
Target 158.2 84.1 20Quantifier (Ring cleavage)
Target158.2141.115Qualifier (Loss of NH₃)
Target158.257.125Qualifier (Isobutyl fragment)
IS (d9-Analog)167.284.120Internal Standard

Critical Insight: The transition 158.2 → 84.1 typically corresponds to the cleavage of the tetrahydropyran ring retaining the nitrogen, a common high-intensity fragment for this class.

Protocol B: FMOC-Cl Derivatization (HPLC-UV/FLD)

Rationale: For laboratories lacking MS, or for high-concentration purity assays, chemical derivatization is required. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary and secondary amines to form stable, highly fluorescent carbamates.

Reaction Chemistry

The reaction targets the nucleophilic amine at Position 4. Reaction: Amine + FMOC-Cl (pH 8.5) → FMOC-Amine + HCl

Derivatization Workflow
  • Preparation: Dissolve sample to ~1 mg/mL in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer (pH 8.5).

  • Reagent: 5 mM FMOC-Cl in dry Acetonitrile.

  • Procedure:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl Reagent.

    • Vortex and incubate at Ambient Temp for 5 minutes.

    • Quench: Add 20 µL Adamantanamine (ADAM) or Glycine solution to scavenge excess FMOC-Cl (prevents column fouling and ghost peaks).

  • Injection: Inject directly or dilute with Mobile Phase A.

HPLC Conditions
  • Detector: Fluorescence (FLD) - Excitation: 265 nm, Emission: 315 nm. (UV 265 nm can be used for lower sensitivity).

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 minutes. (FMOC derivatives are very hydrophobic).

Stereochemical Resolution (Cis/Trans)

The 2-isobutyl and 4-amino groups create diastereomers. In non-stereoselective synthesis, you will observe two peaks in the chromatogram.

  • Separation: The diastereomers have different physical properties and will separate on standard achiral C18 or HILIC columns.

  • Identification:

    • Cis-isomer: Typically elutes later on C18 due to intramolecular hydrogen bonding or compact shape (depending on specific solvation).

    • Trans-isomer: Elutes earlier.

    • Note: NMR (NOESY) is required to definitively assign the specific peak to the specific isomer during initial validation.

Stereochemistry cluster_isomers Diastereomers (Separable on Achiral C18) Molecule 2-(2-Methylpropyl)oxan-4-amine Cis Cis-Isomer (Axial/Equatorial) Molecule->Cis Trans Trans-Isomer (Equatorial/Equatorial) Molecule->Trans Peak 2 (Typical C18) Peak 2 (Typical C18) Cis->Peak 2 (Typical C18) Higher Lipophilicity Peak 1 (Typical C18) Peak 1 (Typical C18) Trans->Peak 1 (Typical C18)

Figure 2: Expected stereochemical behavior. Diastereomers usually separate without chiral columns.

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of the data, the following validation parameters must be met:

  • Specificity:

    • LC-MS: Monitor "Qualifier" transition ratios. They must be within ±15% of the standard.

    • Derivatization:[1][2][3][4][5] Inject a "Blank + Reagent" to ensure the FMOC-OH hydrolysis peak does not co-elute with the analyte.

  • Linearity:

    • R² > 0.995 over at least 5 concentration levels.

  • Accuracy (Recovery):

    • Spike matrix at Low, Med, High levels. Acceptable range: 85-115%.

  • Precision:

    • RSD < 5% for HPLC-UV; RSD < 10% for LC-MS/MS (Trace).

Troubleshooting & "Gotchas"

  • Ghost Peaks (Derivatization): FMOC-Cl hydrolyzes to FMOC-OH (highly fluorescent). Ensure your gradient flushes this late-eluting peak (usually >90% B).

  • Peak Tailing (LC-MS): Amines interact with silanols. If tailing occurs on C18, add 5-10 mM Ammonium Bicarbonate (High pH) to deprotonate the silanols, or switch to the HILIC method described in Section 3.

  • Carryover: This amine is "sticky." Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

  • Sabatino, L., et al. (2012).[6] "LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating." European Food Research and Technology.[6] Link (Methodology basis for LC-MS of aliphatic amines).

  • Thermo Fisher Scientific. (2016). "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note. Link (Grounding for FMOC derivatization protocols).

  • Sigma-Aldrich. "2-(2-methylpropyl)oxan-4-amine Product Page." Link (Verification of compound availability and basic properties).

  • Molecular Weight & Property Calculation. PubChem CID 419223 (Analogous 4-aminotetrahydropyran data). Link

Sources

"2-(2-Methylpropyl)oxan-4-amine" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-(2-Methylpropyl)oxan-4-amine (also known as 2-isobutyl-tetrahydro-2H-pyran-4-amine) typically yields a diastereomeric mixture (cis and trans) alongside secondary amine byproducts and unreacted ketone.[1][2] As a substituted tetrahydropyran, this scaffold is a critical pharmacophore in kinase inhibitors and GPCR ligands.

This guide addresses the three primary challenges in purifying this intermediate:

  • Basicity & Polarity: The primary amine functionality causes severe peak tailing on standard silica.[2]

  • Stereochemistry: The 2,4-substitution pattern creates cis (diequatorial, thermodynamic) and trans (axial-equatorial) isomers that often require chromatographic resolution.[1][2]

  • Detection: The lack of a UV-active chromophore necessitates specific detection strategies (ELSD, CAD, or derivatization).[2]

Physicochemical Profile & Separation Logic

Understanding the molecule's behavior is the prerequisite for protocol design.

PropertyValue (Est.)Implications for Purification
Molecular Weight 157.25 g/mol Low MW; volatile under high vacuum/heat.[1][2]
pKa (Conj. Acid) ~10.5Highly basic.[2] Will protonate silanols on silica (causing streaking) unless blocked by TEA/NH₃.[2]
LogP 1.6 – 1.9Moderately lipophilic due to the isobutyl tail. Extractable into DCM or MTBE at pH > 12.[2]
Boiling Point ~95°C @ 3 TorrDistillable, but salt formation is preferred for solid handling.[2]
Stereochemistry cis / transCis (1,3-diequatorial): Generally more polar, elutes later on silica.[1][2] Trans (1,3-axial-equatorial): Generally less polar, elutes earlier.[1][2]

Workflow Visualization

The following diagram outlines the decision matrix for purifying the crude reaction mixture (typically from a reductive amination).

Purification_Workflow Crude Crude Reaction Mixture (Reductive Amination) AcidBase Protocol 1: Acid-Base Extraction (Bulk Impurity Removal) Crude->AcidBase Remove neutrals CheckPurity Analytical Check (GC-MS / NMR) AcidBase->CheckPurity Flash Protocol 2: Flash Chromatography (DCM/MeOH/NH3 on Silica) CheckPurity->Flash If complex mix PrepHPLC Protocol 3: Prep HPLC (High pH) (Diastereomer Separation) CheckPurity->PrepHPLC If cis/trans separation needed Salt Protocol 4: Salt Formation (HCl Crystallization) CheckPurity->Salt If single isomer & >90% pure Flash->Salt PrepHPLC->Salt Final Pure Isomer Salt (>98% de/ee) Salt->Final

Figure 1: Purification decision tree.[1][2] The path depends on whether diastereomeric resolution is required immediately or if bulk purity is the priority.

Protocol 1: Acid-Base Extraction (Bulk Cleanup)[1][2]

Objective: Remove non-basic impurities (unreacted ketone, alcohol intermediates) and neutral organic byproducts.[2] Mechanism: The amine is selectively protonated (water-soluble) while impurities remain organic-soluble.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or MTBE (10 mL per gram of crude).[2]

  • Acid Extraction:

    • Add 1M HCl (aq) (3 equivalents relative to amine).[2]

    • Agitate vigorously for 10 minutes.

    • Critical Step: Separate layers.[2] Keep the Aqueous (Bottom) layer.[2] The amine is now in the aqueous phase as the hydrochloride salt. Discard the organic layer (contains non-basic impurities).[2]

  • Basification:

    • Cool the aqueous layer to 0–5°C (exothermic reaction).[2]

    • Slowly add 4M NaOH or 50% NaOH until pH > 12.[2] The solution will turn cloudy as the free amine oils out.

  • Re-Extraction:

    • Extract the aqueous mixture 3x with DCM (Dichloromethane) .[2] Note: DCM is preferred over EtOAc here for better solubility of the free amine.

  • Drying: Dry combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath < 40°C to avoid volatility loss).

Protocol 2: Flash Chromatography (Silica Gel)[2]

Objective: Separation of the primary amine from secondary amine byproducts (dimers).[2] Challenge: Amine-silanol interactions cause peak tailing.[1][2] Solution: Use a basic modifier or amine-functionalized silica.[1][2][3][4]

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) or 2% Triethylamine (TEA) .[2]

  • Alternative: Use Kp-NH (Amino-functionalized silica) cartridges with a Hexane/EtOAc gradient (no modifier needed).[1][2]

Gradient:

CV (Column Volumes) % Solvent B
0–2 0%
2–10 0% → 50%

| 10–15 | 50% |[1][2]

Detection:

  • Ninhydrin Stain: Primary amines stain deep purple/blue.[2]

  • KMnO4: Stains the isobutyl group (weakly).[2]

  • ELSD: Universal detection (recommended).[2]

Protocol 3: Diastereomeric Resolution (Prep HPLC)

Objective: Separation of cis (2,4-diequatorial) and trans isomers. Context: In 2,4-disubstituted tetrahydropyrans, the cis isomer is typically the thermodynamic product (diequatorial conformation). The trans isomer places the amine in an axial position (assuming the bulky isobutyl anchors the conformation).

Method A: High pH Reversed-Phase (Preferred) [1][2]

  • Column: C18 (e.g., XBridge BEH C18 or Gemini NX).[2]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Organic: Acetonitrile (ACN).[2]

  • Logic: At pH 10, the amine is neutral (free base). This maximizes the hydrophobic difference between the cis and trans isomers. The trans isomer (axial amine) is often slightly more shielded/compact and may elute differently than the cis isomer.

Method B: Strong Cation Exchange (SCX) [2]

  • Technique: Catch-and-release can sometimes enrich isomers based on the accessibility of the nitrogen lone pair, though RP-HPLC is usually more effective for diastereomers.[1][2]

Protocol 4: Salt Formation (Final Isolation)

Objective: Convert the oil into a stable, handleable solid and upgrade purity via crystallization.

Procedure (Hydrochloride Salt):

  • Dissolve the purified free base in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .[2]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • A white precipitate should form immediately.[2]

  • Maturation: Stir at 0°C for 30 minutes. If oiling occurs, add a drop of MeOH and scratch the flask to induce nucleation.

  • Filtration: Filter the solid under nitrogen (hygroscopic risk).[2] Wash with cold ether.[2]

  • Drying: Vacuum oven at 40°C.

References & Authority

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Amine Purification on Silica: "Strategies for the Flash Chromatography of Basic Compounds." Biotage Application Notes. Link

  • Stereochemistry of 4-Substituted Pyrans:

    • Context: 1,3-diequatorial preference in cyclohexane analogs (analogous to 2,4-pyran systems).[1][2]

    • Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1][2]

  • High pH HPLC for Amines: "Improving Peak Shape and Loading Capacity for Basic Compounds." Waters Corporation Application Note. Link

Disclaimer: This protocol involves the use of corrosive acids, bases, and volatile organic solvents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Handling Guide: 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: AN-ORG-AMINE-092 [1][2]

Executive Summary

Compound: 2-(2-Methylpropyl)oxan-4-amine CAS: 1341729-33-6 Chemical Class: Primary Aliphatic Amine / Cyclic Ether Molecular Formula: C9H19NO (MW: 157.25 g/mol )[1][2][3]

This guide defines the standard operating procedures (SOPs) for the handling, storage, and quality control of 2-(2-Methylpropyl)oxan-4-amine . As a functionalized tetrahydropyran (oxan), this compound serves as a critical building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1][2]

Due to the primary amine functionality at position 4, this compound exhibits chemically significant basicity and nucleophilicity , rendering it sensitive to atmospheric carbon dioxide (carbamate formation) and oxidation.[1][2] This protocol mandates strict exclusion of moisture and air to maintain reagent integrity.[1][2]

Physicochemical Profile & Hazard Assessment

Note: Specific physical data for CAS 1341729-33-6 is limited.[1][2] The following profile is derived from structural "First Principles" and homologous data from Tetrahydro-2H-pyran-4-amine (CAS 38041-19-9).

PropertyValue / CharacteristicImplication for Handling
Physical State Likely Liquid or Low-Melting SolidHandle with liquid transfer techniques; verify state upon receipt.[1][2]
Basicity (pKa) ~9.6 - 10.5 (Predicted for conj.[1][2] acid)Corrosive. Will cause chemical burns.[1][2] Reacts violently with acids.[1][2]
Air Sensitivity High (CO₂ Absorption)Forms solid carbamate salts (white crust) upon air exposure.[1][2]
Hygroscopicity Moderate to HighAbsorbs atmospheric water; hydrolytic degradation is minimal, but water interferes with stoichiometry.[1][2]
Flash Point Est. >60°C (Class IIIA Combustible)Keep away from heat/sparks.[1][2] Ground all equipment.
Health, Safety, and Environment (HSE)

Danger: Treat as a Corrosive and Irritant .[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H302: Harmful if swallowed.[1][2]

  • PPE Requirements: Nitrile gloves (double gloving recommended), chemical splash goggles, lab coat, and closed-toe shoes.[1][2] Handle strictly inside a fume hood.

Storage Protocol: The "Inert Chain"

To prevent the formation of carbamate salts (which appear as a white precipitate in the neat liquid), the "Inert Chain" of custody must be maintained from receipt to usage.[1][2]

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon (Ar) or Nitrogen (N₂) blanket.[1][2] Argon is preferred due to its higher density, providing a better "cap" over the liquid surface.[1][2]

  • Container: Amber glass vials with PTFE-lined septa or phenolic caps. Avoid metal containers due to potential corrosion.[1][2]

Protocol: Receipt and Initial Storage[1][2]
  • Visual Inspection: Upon arrival, inspect the vial. The compound should be a clear, colorless to pale yellow liquid (or white solid).[1][2]

    • Red Flag:[1][2] Turbidity or white crust around the cap indicates CO₂ exposure (carbamate formation).[1][2]

  • Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly.[1][2]

  • Inert Gas Purge: If the manufacturer's seal is broken, immediately backfill the headspace with dry Argon/Nitrogen before resealing.[1][2]

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing desiccant (e.g., Drierite) within the refrigerator.

Handling & Experimental Workflows

Diagram: Handling Decision Logic

The following workflow dictates the handling method based on the required precision and storage duration.

HandlingLogic Start Start: Reagent Retrieval CheckState Check Physical State (Liquid vs Solid) Start->CheckState IsLiquid Liquid CheckState->IsLiquid IsSolid Solid CheckState->IsSolid UsageType Intended Usage? IsLiquid->UsageType IsSolid->UsageType QuickUse Immediate Synthesis (< 1 hour exposure) UsageType->QuickUse LongStore Aliquoting / Long Term UsageType->LongStore MethodA Method A: Syringe Transfer (Fume Hood) QuickUse->MethodA Acceptable MethodB Method B: Schlenk/Glovebox (Strict Inert) LongStore->MethodB Mandatory

Caption: Decision matrix for selecting the appropriate handling environment based on usage duration.

Protocol: Syringe Transfer (Liquid)

Use this method for standard synthesis reactions.[1][2]

  • Preparation: Flush a clean, dry glass syringe and needle with Nitrogen/Argon 3 times.[1][2]

  • Septum Access: If the source vial has a septum, wipe it with anhydrous ethanol.[1][2] If not, insert a Suba-Seal under a flow of inert gas.[1][2]

  • Pressure Equalization: Insert a balloon filled with inert gas into the vial to prevent a vacuum when withdrawing liquid.[1][2]

  • Withdrawal: Draw the required volume.

    • Tip: If the liquid is viscous, use a wide-bore needle (18G) but move slowly to avoid bubble formation.[1][2]

  • Transfer: Dispense directly into the reaction vessel (which should already be under inert gas).

Protocol: Solid Handling (If Solidified)

If the compound is a solid or has frozen in storage:

  • Thawing: Gently warm the vial in your hand or a 25°C water bath. Do not overheat (>40°C) to avoid thermal degradation or pressure buildup.[1][2]

  • Weighing:

    • Ideal: Weigh inside a glovebox.[1][2]

    • Alternative: Tare a capped vial with Nitrogen.[1][2] Quickly transfer the solid in the hood, recap, and re-weigh. Calculate mass by difference.

Quality Control (QC) & Troubleshooting[1][2]

Analytical Validation

Verify reagent integrity using 1H NMR (DMSO-d6 or CDCl3) .

  • Key Signals (Expected):

    • 
       ~2.5 - 3.0 ppm: Multiplet for the CH-NH₂ (H4 position).[1][2]
      
    • 
       ~0.9 ppm: Doublet for the methyl groups of the isobutyl chain.[1][2]
      
    • 
       ~3.0 - 4.0 ppm: Signals for the ether protons (CH₂-O-CH₂).[1][2]
      
  • Impurity Markers:

    • Carbamate Salt: Broadening of amine signals or new peaks downfield (>5.0 ppm) often indicates reaction with CO₂.[1][2]

    • Water: Sharp singlet at 3.33 ppm (in DMSO) or 1.56 ppm (in CDCl3).

Troubleshooting Table
ObservationProbable CauseCorrective Action
White precipitate in liquid CO₂ absorption (Carbamate formation)Filter solution under inert gas; distill if high purity is required.[1][2]
Yellow/Brown discoloration Oxidation of amineCheck purity by LCMS.[1][2] If >90%, use with excess reagent.[1][2] If <90%, repurify.[1][2]
Viscosity increase Polymerization (rare) or H-bonding networkGently warm to 30°C. If insoluble in organic solvents, discard.[1][2]

Synthetic Utility & Application

This building block is frequently employed in Reductive Amination and Amide Coupling .[1][2]

Logical Pathway: Reactivity

Reactivity Amine 2-(2-Methylpropyl)oxan-4-amine RedAmin Reductive Amination (NaBH(OAc)3) Amine->RedAmin AmideCoup Amide Coupling (HATU/DIPEA) Amine->AmideCoup Aldehyde Aldehyde/Ketone Aldehyde->RedAmin Acid Carboxylic Acid (Activated) Acid->AmideCoup Product1 Secondary Amine (Drug Scaffold) RedAmin->Product1 Product2 Amide (Stable Linker) AmideCoup->Product2

Caption: Primary synthetic pathways utilizing the amine moiety for scaffold construction.

Application Tip

When performing reductive amination with this amine, the steric bulk of the isobutyl group at Position 2 may influence the conformation of the ring.[1][2]

  • Recommendation: Allow longer reaction times (4–16 hours) for imine formation before adding the reducing agent (e.g., STAB) to ensure complete conversion, as the amine at Position 4 might be sterically shielded depending on the ring pucker (axial vs. equatorial preference).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Retrieved from [Link] (Proxy homolog data).[1][2]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-402 Subject: Yield Improvement & Stereocontrol for substituted Oxan-4-amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 2-(2-methylpropyl)oxan-4-amine (also known as 2-isobutyl-tetrahydro-2H-pyran-4-amine) presents specific challenges related to the thermodynamic stability of the oxane ring and the stereochemical outcome of the amine installation.[1]

Low yields are typically caused by two distinct bottlenecks:

  • The "Prins" Bottleneck: Poor selectivity during the initial ring construction, leading to dihydropyran side products rather than the desired tetrahydropyran-4-ol.

  • The Amination Bottleneck: Dimerization (secondary amine formation) during the reductive amination of the intermediate ketone, or poor cis/trans diastereoselectivity.[1]

This guide provides a root-cause analysis and validated protocols to overcome these specific failure modes.

Module 1: Synthetic Route Analysis

The most robust industrial route relies on a Prins Cyclization followed by Reductive Amination . While alternative routes (e.g., intramolecular etherification) exist, they often require expensive chiral pool starting materials.[1]

Workflow Diagram

Synthesis_Workflow Start Isovaleraldehyde + 3-Buten-1-ol Inter1 Intermediate A: 2-Isobutyl-tetrahydropyran-4-ol Start->Inter1 Prins Cyclization (Acid Cat.) Side1 Side Product: Dihydropyran (Dehydration) Start->Side1 High Temp / Strong Acid Inter2 Intermediate B: 2-Isobutyl-tetrahydropyran-4-one Inter1->Inter2 Oxidation (Jones/Swern) Target Target: 2-Isobutyl-tetrahydropyran-4-amine Inter2->Target Reductive Amination (NH4OAc / NaBH(OAc)3) Side2 Side Product: Secondary Amine (Dimer) Inter2->Side2 Low Amine Equiv.

Figure 1: Standard synthetic pathway highlighting critical divergence points where yield is lost.

Module 2: Troubleshooting The Ring Construction (Prins Reaction)

The Issue: The reaction between isovaleraldehyde and 3-buten-1-ol yields a mixture of the desired 4-ol and the dehydrated 4-ene (dihydropyran). Root Cause: Strong Brønsted acids (e.g., H₂SO₄) promote dehydration of the secondary alcohol.[1]

Optimization Protocol: Iodine-Mediated Cyclization

Replacing harsh acids with molecular iodine (


) or mild Lewis acids significantly improves selectivity for the 4-hydroxytetrahydropyran.[1]

Protocol:

  • Stoichiometry: 1.0 eq Isovaleraldehyde : 1.0 eq 3-Buten-1-ol.[1]

  • Catalyst: 5-10 mol%

    
     in CH₂Cl₂ at 0°C to RT.
    
  • Quench: Saturated aqueous Na₂S₂O₃ (to remove iodine).

  • Checkpoint: If the 4-iodo intermediate is isolated, hydrolysis with aqueous carbonate is required to install the -OH group.

Yield Impact: Switching from H₂SO₄ to


 typically boosts yield from ~45% to >80% by suppressing polymerization and dehydration [1].

Module 3: The Critical Step – Reductive Amination

The Issue: Conversion of the ketone (Intermediate B) to the amine yields <50%, with significant formation of the "dimer" (secondary amine formed by the reaction of the product amine with the starting ketone).[1]

Root Cause Analysis: Competitive Imination

The product amine is more nucleophilic than the ammonia source (ammonium acetate/chloride), leading to a secondary reaction loop.[1]

Solution: The Titanium(IV) Isopropoxide Method

Using


 acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation before the reducing agent is added.[1]

Step-by-Step Protocol:

  • Imine Formation (The "Dry" Phase):

    • Charge 2-isobutyl-tetrahydropyran-4-one (1.0 eq) in dry THF.[1]

    • Add

      
        (2.0 eq) and Ammonia  (7M in MeOH, 5.0 eq).
      
    • Crucial: Stir for 6–12 hours under Argon. Do not add reducing agent yet.

    • Why? This locks the ketone into the titanium-imine complex, preventing the "free" ketone from reacting with any newly formed amine later.

  • Reduction:

    • Cool to 0°C.

    • Add

      
        (1.5 eq) portion-wise.[1]
      
    • Allow to warm to RT over 2 hours.

  • Workup (The "Emulsion" Fix):

    • Quench with aqueous

      
       (2M).[1] A white precipitate (
      
      
      
      ) will form.[1]
    • Tip: Filter through a Celite pad to remove titanium salts before extraction.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield in Amination Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Dimer (M+Product) Present? Check1->Check2 No Sol1 Incomplete Imine Formation. Action: Increase Ti(OiPr)4 time >12h. Check1->Sol1 Yes Sol2 Competitive Alkylation. Action: Increase NH3 equivalents (10eq). Check2->Sol2 Yes Sol3 Hydrolysis during Workup. Action: Ensure pH > 10 during extraction. Check2->Sol3 No

Figure 2: Logic flow for diagnosing low yields in the reductive amination step.

Module 4: Stereochemical Control (Cis/Trans)

The 2-isobutyl group will anchor in the equatorial position to minimize 1,3-diaxial interactions. The challenge is controlling the C4-amine position.

IsomerConfigurationStabilitySynthetic Strategy
Cis 2-Isobutyl (eq) / 4-Amine (eq)Thermodynamic (More Stable)Use

or

.[1] Allow equilibration.
Trans 2-Isobutyl (eq) / 4-Amine (ax)Kinetic (Less Stable)Use bulky hydrides (e.g., L-Selectride ) at -78°C on the pre-formed imine.[1]

Recommendation: For drug discovery scaffolds, the Cis isomer is usually the major product of reductive amination using borohydrides. If you require the Trans isomer, consider an


 inversion strategy: Reduce ketone to alcohol (Cis-major) 

Mesylate

Azide displacement (inversion to Trans)

Reduction to Amine.[1]

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia instead of methanolic ammonia? A: No. Water inhibits imine formation and hydrolyzes the


.[1] Use commercially available 7N 

in MeOH or dry

with molecular sieves.

Q: My product is stuck in the aqueous layer during workup. A: Primary amines on pyran rings are highly polar.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and use CHCl₃:iPrOH (3:1) as the extraction solvent, not just EtOAc. Ensure pH is adjusted to >12 using NaOH.

Q: How do I separate the cis/trans isomers? A: They are difficult to separate by flash chromatography on silica due to tailing.

  • Method A: Convert to the HCl salt and recrystallize from EtOH/Et₂O (often enriches the Cis isomer).[1]

  • Method B: Use C18 Reverse Phase HPLC with a basic buffer (Ammonium Bicarbonate).[1]

References

  • Iodine-Catalyzed Prins Cyclization: Kishore Kumar Reddy, R., et al.[1][2][3] "Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes." Molecules, vol. 18, no.[1][2][4][5] 9, 2013, pp. 11100-11130.[1][2]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al.[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1]

  • Titanium(IV) Isopropoxide in Amination: Mattson, R. J., et al.[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1]

Sources

Technical Support Center: 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-THP-042

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Purification & Isolation Strategy for Substituted Aminotetrahydropyrans[1]

Executive Summary

This guide addresses the isolation of 2-(2-methylpropyl)oxan-4-amine (also known as 2-isobutyl-tetrahydro-2H-pyran-4-amine). This scaffold presents a classic "deceptive simplicity" in medicinal chemistry.[1] While the amine functionality suggests standard acid-base workups, the 2-position substitution introduces critical stereochemical complexity (cis/trans isomerism) and lipophilicity changes that fail standard "crashing out" protocols.

This support module is divided into three "Tickets" addressing the most common failure modes reported by our users.

System Dashboard: Physicochemical Profile

Before troubleshooting, verify your molecule's operating parameters.

ParameterValue (Est.)Implication for Purification
pKa (Conj. Acid) ~10.5 - 10.8Highly basic.[1] Will protonate on silica (tailing).[1] Requires pH >12 for extraction.[1]
LogP ~1.2 - 1.5Moderately lipophilic due to the isobutyl group.[1] Water solubility of the free base is low; salt solubility is high.
Stereochemistry 2 Chiral CentersExists as Cis (Axial/Equatorial) and Trans (Equatorial/Equatorial) diastereomers.[1]
Boiling Point >200°C (Est.)[1]Not suitable for atmospheric distillation.[1] High vac required.[1]
Ticket #1: The "Unseparable" Isomers (Stereochemical Resolution)

User Issue: "I synthesized the amine via reductive amination, but I see two close-running spots on TLC/LCMS. I need the single Trans isomer."

Root Cause Analysis: The isobutyl group at C2 is bulky and will lock the tetrahydropyran (THP) ring into a specific chair conformation where the isobutyl group is equatorial to minimize 1,3-diaxial strain.

  • Trans-Isomer (Thermodynamic): The C4-Amine is also equatorial .[1]

  • Cis-Isomer (Kinetic): The C4-Amine is axial .[1]

Because the ring is conformationally locked, these are distinct diastereomers with different physical properties, not rapidly interconverting conformers.

Solution Protocol: The Separation Decision Tree

Do not attempt to separate these without a strategy. Use the logic flow below to select the correct method based on your scale.

IsomerSeparation Start Input: Crude Reaction Mixture (Cis/Trans Mix) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram Chromatography ScaleCheck->SmallScale Analytics/Discovery LargeScale > 1 Gram Crystallization ScaleCheck->LargeScale Process/Scale-up TLC Run TLC (DCM/MeOH/NH4OH) Check Delta Rf SmallScale->TLC SaltScreen Acid Salt Screen (Target: Trans Isomer) LargeScale->SaltScreen Flash Flash Chromatography (Silica + 1% TEA) TLC->Flash Rf diff > 0.1 PrepHPLC Prep-HPLC (High pH) C18 Column, pH 10 Buffer TLC->PrepHPLC Rf diff < 0.1 SpecificSalts Try: L-Tartaric, Mandelic, or HCl (Ether) SaltScreen->SpecificSalts Recryst Recrystallize enriched solid (EtOH/EtOAc) SpecificSalts->Recryst

Figure 1: Decision matrix for isolating diastereomers of substituted aminopyrans.

Experimental Methodology

Method A: Flash Chromatography (Small Scale) The axial amine (Cis) is generally less polar and elutes first because the lone pair is more sterically crowded by the ring hydrogens, reducing interaction with the silica.

  • Stationary Phase: Standard Silica (40-63 µm).[1]

  • Mobile Phase: DCM : MeOH : NH4OH (90 : 9 : 1).[1]

    • Critical: You MUST include ammonium hydroxide or Triethylamine (TEA).[1] Without it, the spots will streak and merge.

  • Loading: Dissolve crude oil in minimum DCM. Do not use DMF (difficult to remove).

Method B: Diastereomeric Salt Formation (Large Scale) If chromatography is impossible, exploit the lattice energy differences.

  • Dissolve crude amine (free base) in Ethanol (10 volumes).

  • Add 1.0 equivalent of L-Tartaric Acid or Mandelic Acid dissolved in warm Ethanol.[1]

  • Cool slowly to 0°C.

  • Filter precipitate.[1][2] The Trans isomer (equatorial/equatorial) often packs better and crystallizes first with dicarboxylic acids.

  • Validation: Check the optical rotation or NMR of the salt vs. the supernatant.

Ticket #2: Severe Peak Tailing on Silica

User Issue: "My product is streaking from the baseline to the solvent front. I'm losing 40% of my yield."

Root Cause Analysis: Primary amines are notorious for interacting with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion-exchange mechanisms.[1] This causes "irreversible" adsorption and tailing.[1]

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Broad Tailing Silanol InteractionThe "Sacrificial Base" Method: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA).[1] This saturates the active sites before your product arrives.[1]
Fronting Solubility MismatchThe sample was loaded in a solvent stronger than the mobile phase (e.g., MeOH). Dry load the sample onto Celite or Silica instead of liquid loading.
No Elution Salt FormationYour amine might have carbonated (reacted with CO2 in air) or formed a salt with residual acid.[1] Free base the crude material with 1M NaOH/DCM extraction before loading.
Ticket #3: Low Recovery After Workup

User Issue: "I put 1g in, and got 200mg out. The aqueous layer is clean, but the organic layer is empty."

Root Cause Analysis: The 2-isobutyl group adds lipophilicity, but the amine is highly polar. At neutral pH (pH 7), the amine is partially protonated (ammonium species), which is water-soluble. You are losing product to the aqueous wash.

The "pH Swing" Protocol

You must force the equilibrium completely to the uncharged free base.

WorkupLogic Step1 Reaction Mixture (Acidic/Neutral) Step2 Add 1M HCl Wash with Ether Step1->Step2 Step3 Aqueous Layer (Contains Product H+) Step2->Step3 Keep Aqueous Step4 Discard Organics (Removes non-basic impurities) Step2->Step4 Organic Waste Step5 Adjust to pH > 12 (Use NaOH, not NaHCO3) Step3->Step5 Step6 Extract with DCM (x3) Step5->Step6 Product Recovery

Figure 2: The "Acid-Base" purification swing to remove non-amine impurities.[1][3]

Critical Step: Do not use Sodium Bicarbonate (NaHCO3).[1] It only reaches pH ~8-9.[1] This is insufficient to fully deprotonate a primary amine (pKa ~10.6).[1] You must use 1M NaOH or KOH to reach pH 12-13.[1]

References & Further Reading
  • Reductive Amination & Impurity Profiles:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Relevance: Defines the standard conditions and explains the formation of dialkylated byproducts common in THP-amine synthesis.

    • [1]

  • Amine Chromatography Techniques:

    • Biotage "Flash Purification of Amines: The pH Rule."

    • Relevance: Authoritative guide on using TEA/NH4OH modifiers to suppress silanol activity.

  • Stereochemistry of 4-Substituted Tetrahydropyrans:

    • Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Accounts of Chemical Research.

    • Relevance: Foundational text explaining the "locking" effect of the 2-substituted group on the pyran ring, necessitating the separation strategies outlined in Ticket #1.

    • [1]

  • General Synthesis of Aminotetrahydropyrans:

    • Yu, J-Q., et al. "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization."[4] Organic Letters, 2023.[1][4]

    • Relevance: Modern context for synthesizing substituted THP-amines and handling their purification.[1][5]

    • [1][4]

Sources

Technical Support Center: 2-(2-Methylpropyl)oxan-4-amine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reaction condition optimization for 2-(2-Methylpropyl)oxan-4-amine (systematically: 2-isobutyltetrahydro-2H-pyran-4-amine ).

This guide is structured to assist researchers in navigating the critical stereochemical and purification challenges associated with synthesizing this building block.

Executive Summary & Molecule Profile[2]

Target Molecule: 2-(2-Methylpropyl)oxan-4-amine Key Challenge: The primary synthetic hurdle is controlling the diastereoselectivity (cis/trans ratio) relative to the 2-isobutyl substituent.

  • Thermodynamic Product (Cis): The 2-isobutyl group (equatorial) and the 4-amino group (equatorial) are cis (1,3-diequatorial relationship). This is generally the preferred isomer for stability.

  • Kinetic/Axial Product (Trans): The 4-amino group is axial. This isomer is often required to access specific vectors in structure-based drug design (SBDD) but is synthetically more demanding.

This guide provides protocols for optimizing the Reductive Amination of the corresponding ketone (2-isobutyltetrahydro-4H-pyran-4-one) to access the desired isomer and troubleshoot isolation issues.

Experimental Protocols & Optimization

Scenario A: Target = Cis-Isomer (Thermodynamic)

Method: Direct Reductive Amination Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for the equilibration of the intermediate iminium species, favoring the formation of the thermodynamically more stable diequatorial (cis) product.

Protocol:

  • Reagents:

    • Substrate: 2-Isobutyltetrahydro-4H-pyran-4-one (1.0 eq).

    • Amine Source: Ammonium Acetate (

      
      ) (5-10 eq) or Benzylamine (if protecting group is desired).
      
    • Reductant:

      
       (1.5 - 2.0 eq).
      
    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

    • Additive: Acetic Acid (1.0 eq) – Critical for iminium formation.

  • Procedure:

    • Dissolve ketone in DCE under

      
      .
      
    • Add Amine source and Acetic Acid. Stir for 30 min to form the imine/iminium species.

    • Cool to 0°C (optional, but improves selectivity).

    • Add

      
       portion-wise.
      
    • Warm to RT and stir for 12–16 h.

    • Quench: Add saturated

      
       (gas evolution!).
      
  • Optimization Table:

ParameterStandard ConditionOptimization for YieldOptimization for Cis-Selectivity
Solvent DCEDCM/MeOH (10:1)Toluene (slow, thermodynamic)
Temp 20-25°C40°C0°C

RT
Reductant


(Toxic, pH dependent)

(Slow addition)
Time 16 h24 h48 h (Equilibration)
Scenario B: Target = Trans-Isomer (Kinetic)

Method: Stepwise Inversion (Mitsunobu or Azide Displacement) Rationale: Direct reductive amination rarely favors the axial amine. The most reliable route is to reduce the ketone to the equatorial alcohol (cis), convert the alcohol to a leaving group, and displace with Azide (


) via 

inversion to install the axial nitrogen.

Protocol:

  • Reduction: Reduce ketone with

    
     in MeOH 
    
    
    
    Major product is Cis-Alcohol (Equatorial).
  • Activation: Mesylate (MsCl/TEA) or Tosylate the alcohol.

  • Inversion: React with

    
     in DMF at 60-80°C 
    
    
    
    Trans-Azide (Axial).
  • Reduction: Staudinger reduction (

    
    ) or Hydrogenation (
    
    
    
    )
    
    
    Trans-Amine .

Visualization: Stereochemical Pathway

The following diagram illustrates the divergent pathways to Cis and Trans isomers.

ReactionPathway Ketone 2-Isobutyl Pyran-4-one Imine Imine/Iminium Intermediate Ketone->Imine + NH4OAc AcOH CisAlcohol CIS-Alcohol (Major) Ketone->CisAlcohol NaBH4 (Small hydride) CisAmine CIS-Amine (Thermodynamic) (Eq, Eq) Imine->CisAmine NaBH(OAc)3 (Hydride attacks Axial) TransAzide TRANS-Azide (Axial) CisAlcohol->TransAzide 1. MsCl 2. NaN3 (SN2 Inversion) TransAmine TRANS-Amine (Kinetic) (Eq, Ax) TransAzide->TransAmine H2, Pd/C (Reduction)

Caption: Divergent synthesis of Cis (green) and Trans (red) isomers. Direct reductive amination favors the Cis isomer, while an SN2 inversion strategy is required for the Trans isomer.

Troubleshooting & FAQs

Q1: The reaction conversion is stalled at 60%. What should I do?

Diagnosis: This often occurs due to the accumulation of "boron-amine complexes" or insufficient acid catalysis to drive iminium formation. Fix:

  • Check pH: Ensure the reaction pH is slightly acidic (pH 5-6). Add more Acetic Acid if necessary.

  • Break Complexes: Upon workup, the amine may be trapped with boron. Quench with 1M HCl and stir for 30 minutes to break the B-N bond, then basify with NaOH to pH > 12 to extract the free amine.

Q2: I cannot separate the Cis and Trans isomers by silica chromatography.

Diagnosis: Primary amines streak on silica due to interaction with silanols, making separation of diastereomers difficult. Fix:

  • Eluent Modifier: Use DCM:MeOH:NH4OH (90:9:1). The ammonia competes for silanol sites.

  • Derivatization: Convert the crude amine to the Boc-carbamate (

    
    ). The Boc-protected diastereomers (Cis/Trans) usually have significantly different Rf values and are non-streaking. Deprotect (TFA/DCM) after separation.
    
Q3: The amine turns yellow/brown upon storage.

Diagnosis: Primary amines, especially electron-rich aliphatic ones, form carbamates with atmospheric


 or oxidize.
Fix: 
  • Store as the HCl salt . Dissolve the free base in

    
    , add 
    
    
    
    in dioxane/ether, filter the white solid. The salt is indefinitely stable at RT.
Q4: Why is my yield low using ?

Diagnosis: Sodium Cyanoborohydride is strictly pH-dependent. If the pH is too high (>6), reduction is negligible. If too low (<3), the ketone reduces to the alcohol or hydrolysis occurs. Recommendation: Switch to Sodium Triacetoxyborohydride (


) . It is less pH-sensitive, non-toxic (no cyanide), and provides better diastereoselectivity for this substrate [1].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Ramachandran, P. V., et al. "One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis."[1] Journal of Organic Chemistry, vol. 88, 2023.[1] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran." PubChem, 2024.

Sources

"2-(2-Methylpropyl)oxan-4-amine" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(2-Methylpropyl)oxan-4-amine. This molecule, featuring a substituted tetrahydropyran ring, is a valuable building block in modern medicinal chemistry, often explored for its potential to introduce favorable three-dimensional structural properties into drug candidates.[1] The stability of such intermediates is paramount, as unforeseen degradation can compromise experimental results, lead to impurity-related safety concerns, and delay development timelines.[2]

This guide is structured as a series of questions and answers to directly address the stability and degradation challenges you may encounter. It provides not only troubleshooting steps but also the underlying chemical principles and validated protocols to proactively assess the stability of 2-(2-Methylpropyl)oxan-4-amine.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for 2-(2-Methylpropyl)oxan-4-amine?

Answer: Based on data from structurally similar compounds like 4-aminotetrahydropyran, 2-(2-Methylpropyl)oxan-4-amine should be handled as a potentially flammable, corrosive, and moisture-sensitive liquid.[1][3][4]

Recommended Storage Conditions:

  • Temperature: 2-8°C is recommended for long-term storage to minimize thermal degradation.[1][5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air-based oxidation of the amine group.

  • Container: Use tightly sealed, suitable containers.

  • Light: Protect from light to avoid potential photolytic degradation.[1]

Q2: My assay shows a rapid loss of the parent compound in a solution buffered at acidic pH. What is the likely cause?

Answer: The primary suspect is acid-catalyzed degradation. The molecule contains two key functional groups: a secondary amine and a cyclic ether (oxane).

  • Protonation: The basic amine group will be protonated at acidic pH.

  • Ether Cleavage: The oxane ring, while generally more stable than smaller cyclic ethers like oxetanes, can be susceptible to acid-catalyzed ring-opening.[6] This process is often initiated by protonation of the ether oxygen, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack by water or other species in the medium. Studies on related cyclic aminals show rapid decomposition in acidic aqueous media, highlighting the general sensitivity of such heterocyclic systems to acid.[7][8]

Q3: What are the most probable degradation pathways for this molecule under typical laboratory and storage conditions?

Answer: The degradation pathways are dictated by the amine and ether functionalities.

  • Oxidation: The secondary amine is a prime target for oxidation, which can be initiated by air (autoxidation), residual peroxides in solvents (like THF or diethyl ether), or oxidizing agents.[9] This can lead to the formation of the corresponding hydroxylamine, nitroso, or nitrone derivatives. In some cases, N-dealkylation can occur.[10]

  • Acid/Base Hydrolysis: As discussed in Q2, acid can promote the cleavage of the oxane ring. Strong bases are less likely to affect the ether linkage but could potentially promote elimination reactions if suitable leaving groups are present on the ring, which is not the case here.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, including potential ring fragmentation.

  • Photodegradation: Exposure to UV or high-intensity visible light can generate radical species, initiating a cascade of degradation reactions.

Below is a conceptual diagram illustrating these potential degradation points.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution in appropriate solvent acid Acidic (e.g., 0.1 M HCl) prep->acid base Basic (e.g., 0.1 M NaOH) prep->base oxid Oxidative (e.g., 3% H₂O₂) prep->oxid therm Thermal (e.g., 60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo control Unstressed Control prep->control analyze Analyze all samples by LC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze compare Compare stressed samples to control analyze->compare identify Identify & Characterize Degradation Products compare->identify pathway Propose Degradation Pathways identify->pathway method Confirm Method is Stability-Indicating pathway->method

Caption: Experimental workflow for a forced degradation study.

Part 3: Detailed Experimental Protocol

Protocol: Forced Degradation Study of 2-(2-Methylpropyl)oxan-4-amine

Objective: To systematically investigate the degradation of 2-(2-Methylpropyl)oxan-4-amine under various stress conditions and to ensure the analytical method used is "stability-indicating."

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(2-Methylpropyl)oxan-4-amine in a 50:50 mixture of acetonitrile and water. Causality: This solvent system is common for reverse-phase HPLC and solubilizes both the parent compound and a wide range of potential degradants.

  • Stress Reagents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

2. Application of Stress Conditions: For each condition, use a 1:1 ratio of the stock solution to the stressor solution. Aim for 5-20% degradation. Adjust time or stressor concentration if degradation is too low or too high.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 0.1 M NaOH.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 0.1 M HCl.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. [11] 2. Keep at room temperature for 6 hours, protected from light. [9]Causality: Amines can be highly susceptible to oxidation, so starting at room temperature prevents overly rapid degradation. [9] 3. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the stock solution in a sealed vial in an oven at 60°C for 24 hours.

    • Cool to room temperature.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container (e.g., quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel control sample should be wrapped in aluminum foil to exclude light.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

3. Analytical Methodology (Example):

  • Technique: HPLC-UV with Mass Spectrometry (LC-MS) detection. Causality: This combination is essential. HPLC separates the parent from degradants, UV quantifies them, and MS provides the mass information needed for structural elucidation.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • UV Detection: 210 nm (or lambda max of the compound).

  • MS Detection: Electrospray Ionization (ESI), Positive Mode.

4. Data Interpretation and Reporting:

Analyze all stressed samples against an unstressed control. Summarize the data in a table to clearly identify trends.

Stress Condition% Degradation of ParentRetention Time of Major Degradant(s)m/z of Major Degradant(s)Proposed Change (e.g., +16 Da)
0.1 M HCl, 60°C, 4h
0.1 M NaOH, 60°C, 4h
3% H₂O₂, RT, 6h
Thermal, 60°C, 24h
Photolytic (ICH Q1B)
  • Peak Purity: Use your chromatography data system to assess the peak purity of the parent compound in all stressed samples. This confirms that no degradants are co-eluting.

  • Mass Balance: The sum of the parent peak area and all degradant peak areas should be close to the initial area of the parent peak in the control sample. A poor mass balance may indicate that some degradants are not being detected by the method.

By following this guide, you will gain a comprehensive understanding of the stability profile of 2-(2-Methylpropyl)oxan-4-amine, enabling you to design robust experiments, formulations, and analytical methods for your research and development programs.

References

  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- | C10H20O | CID 114530 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
  • Schoch, J., Sittel, T., Zunk, B., Löw, C., & Sotriffer, C. A. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2456–2464. [Link]

  • Idem, R., & Bedell, S. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Petroleum and Gas Engineering, 2(5), 91-104.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: targeting chemical space. Journal of medicinal chemistry, 53(8), 3227-3246.
  • Wang, C., Nanaboina, V., & Zhang, X. (2019). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 21(10), 1735-1744.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Forced degradation of a pharmaceutical agent. TrAC Trends in Analytical Chemistry, 21(4), 237-248.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Klick, S., Muzaffar, A., Hofer, J., & Holzgrabe, U. (2005). The ICH Guideline “Impurities in New Drug Products”—A Guideline for Its Interpretation. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-822.
  • Schoch, J., Sittel, T., Zunk, B., Löw, C., & Sotriffer, C. A. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PubMed. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

Sources

Technical Support Center: Analytical Methodologies for 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the specific analytical challenges associated with 2-(2-Methylpropyl)oxan-4-amine (Systematic name: 2-isobutyl-tetrahydro-2H-pyran-4-amine). Due to its aliphatic nature, basicity, and stereochemistry, this molecule presents a "perfect storm" of detection and separation difficulties.

Module 1: Detection Challenges (The "Invisible Peak" Phenomenon)

User Issue: "I injected my sample at 1 mg/mL and see nothing on the UV trace at 254 nm, and only noise at 210 nm."

Root Cause Analysis: This molecule lacks a chromophore.[1] It consists entirely of sigma bonds (C-C, C-H, C-N, C-O). It has no conjugated


-systems to absorb UV light above 200 nm. Relying on standard UV detection is the most common failure mode.

Troubleshooting Protocol:

Detection MethodSuitabilityNotes
UV (210-254 nm) 🔴 Critical Failure Do not use. Signal is indistinguishable from mobile phase noise.
LC-MS (ESI+) 🟢 Recommended Protonated molecular ion

is dominant. High sensitivity.
CAD / ELSD 🟡 Alternative Good for purity checks if MS is unavailable. Requires volatile buffers.
Derivatization 🟢 Robust Reacting the amine creates a UV-active species (see below).
Solution: Pre-Column Derivatization

If you lack MS/CAD and must use UV, you must derivatize the primary amine. We recommend Fmoc-Cl (9-fluorenylmethyl chloroformate) due to its stability and high UV absorbance.

Fmoc-Derivatization Workflow:

  • Reagent: 5 mM Fmoc-Cl in Acetonitrile.

  • Buffer: 0.2 M Borate buffer (pH 8.5).

  • Reaction: Mix Sample + Buffer + Reagent (1:1:1). Vortex. Incubate at ambient temp for 5 mins.

  • Quench: Add 1-Adamantanamine (optional) or inject directly.

  • Detection: UV at 265 nm .

Derivatization Start Amine Sample (Invisible) Complex Reaction Intermediate Start->Complex Reagent Fmoc-Cl (UV Active) Reagent->Complex Buffer Borate pH 8.5 (Catalyst) Buffer->Complex Activates Product Fmoc-Amine Derivative (Visible @ 265nm) Complex->Product 5 min / RT

Figure 1: Pre-column derivatization logic flow to render the analyte visible by UV detection.

Module 2: Peak Shape & Tailing (The "Shark Fin" Chromatogram)

User Issue: "I see a signal (via MS), but the peak tails badly (


). Integration is impossible."

Root Cause Analysis: The amine group (


) is protonated (

) at neutral/acidic pH. These cations interact electrostatically with residual silanols (

) on the silica column surface, causing drag (tailing).[2]

Troubleshooting Protocol:

Option A: High pH Method (The "Silanol Suppression" Strategy) At pH > 10, the amine is neutral (


), eliminating the electrostatic interaction.
  • Column: Hybrid Silica (e.g., Waters XBridge C18 or Phenomenex Gemini NX). Do not use standard silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5).

  • Mobile Phase B: Acetonitrile.

Option B: Low pH + Ion Pairing (The "Masking" Strategy) If you must use low pH (e.g., for MS sensitivity), use an additive to saturate silanols.

  • Modifier: 0.1% Trifluoroacetic acid (TFA). Note: TFA suppresses MS signal; Formic Acid is weaker but safer for MS.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).

PeakTailing Issue Peak Tailing Detected CheckPH Check Mobile Phase pH Issue->CheckPH LowPH Acidic (pH < 3) CheckPH->LowPH HighPH Basic (pH > 10) CheckPH->HighPH ActionLow Add 0.1% TFA (Saturate Silanols) LowPH->ActionLow ActionHigh Use Hybrid Column (Neutralize Amine) HighPH->ActionHigh Result Symmetric Peak (As < 1.2) ActionLow->Result ActionHigh->Result

Figure 2: Decision tree for correcting amine peak tailing based on mobile phase pH.

Module 3: Stereochemistry (The "Double Peak" Confusion)

User Issue: "My sample is >99% pure by NMR, but I see two distinct peaks in my chromatogram. Is it contaminated?"

Root Cause Analysis: The molecule has substituents at positions 2 (isobutyl) and 4 (amine). This creates cis/trans diastereomers .

  • Cis-isomer: Substituents on the same side of the ring.[3]

  • Trans-isomer: Substituents on opposite sides.[4] Unlike enantiomers, diastereomers have different physical properties (polarity) and will separate on standard achiral C18 columns. This is likely not contamination, but isomeric distribution.

Verification Experiment:

  • Run LC-MS: Confirm both peaks have the exact same Mass-to-Charge (

    
    ) ratio.
    
  • Check Ratio: If the ratio is consistent (e.g., 60:40) across injections, it is the diastereomeric ratio (dr).

Separation Strategy: To quantify the ratio, optimize the gradient to fully resolve them.

  • Column: C18 with high carbon load (increases steric selectivity).

  • Gradient: Shallow gradient (e.g., 0.5% B increase per minute).

Summary of Validated Method Parameters
ParameterRecommendationRationale
Column Waters XBridge C18 (4.6 x 150mm, 3.5µm)High pH stability and steric selectivity.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Suppresses amine protonation; eliminates tailing.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/minStandard.[5]
Gradient 20% B to 80% B over 15 minsOptimized for isobutyl hydrophobicity.
Detector MS (ESI+) or CADRequired due to lack of chromophore.
Inj. Volume 5 µLPrevent overload.
References
  • BenchChem. (2025).[2][6] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Link

  • Restek Corporation. (2019). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Link

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Link

  • National Institutes of Health (NIH). (2006). Separation of Cis-Trans Isomers using Reversed Phase LC. Link

  • Thermo Fisher Scientific. (2018). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link

Sources

Technical Support Center: 2-(2-Methylpropyl)oxan-4-amine Byproduct Identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Process Control for 2-(2-Methylpropyl)oxan-4-amine Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-OXAN-004-v2.1

Executive Summary & Chemical Context

The compound 2-(2-Methylpropyl)oxan-4-amine (also known as 2-isobutyl-tetrahydro-2H-pyran-4-amine) is a critical pharmacophore often synthesized via the reductive amination of 2-isobutyl-tetrahydro-4H-pyran-4-one. Due to the stereocenter at the C2 position and the formation of a new stereocenter at C4 during amination, the control of diastereoselectivity (cis vs. trans) and the suppression of reductive side reactions are the primary challenges.

This guide addresses the identification of the three most persistent byproducts:

  • Diastereomeric Impurities (cis/trans isomers).

  • Hydroxyl Impurity (Direct ketone reduction).

  • Dimeric Secondary Amine (Over-alkylation).

Troubleshooting Guide (Q&A)

Category A: Stereochemical Identification

Q1: I observe two closely eluting peaks in my LC-MS with identical mass (m/z 158 [M+H]+). How do I definitively assign the cis and trans isomers without a crystal structure?

Senior Application Scientist: This is the classic diastereomer issue. The 2-isobutyl group locks the pyran ring into a chair conformation where the bulky isobutyl group prefers the equatorial position. The difference lies in the orientation of the C4-amino group.

  • The Diagnostic Method: Use 1H-NMR (Proton NMR) , specifically focusing on the C4-methine proton (the proton attached to the same carbon as the amine).

    • Trans-isomer (Amino group Axial): The C4 proton is equatorial. It will appear as a narrow multiplet (broad singlet or narrow triplet) with small coupling constants (

      
       Hz).
      
    • Cis-isomer (Amino group Equatorial): The C4 proton is axial. It will appear as a wide triplet of triplets (tt) with large diaxial coupling constants (

      
       Hz).
      
  • Causality: In thermodynamic conditions, the cis-isomer (diequatorial) is generally favored. However, kinetic reductive amination (e.g., using bulky hydrides) can favor the trans-isomer.

Category B: Mass Spectral Anomalies

Q2: My mass spectrum shows a significant peak at m/z 159 (M+H of 158 Da), which is +1 Da higher than my product. Is this an isotope effect?

Senior Application Scientist: Unlikely. This is almost certainly the Alcohol Byproduct (2-isobutyl-tetrahydro-2H-pyran-4-ol) .

  • Origin: This results from the direct reduction of the ketone starting material by the hydride source (e.g., NaBH(OAc)3 or NaBH4) before the imine is formed.

  • Validation: Check your IR spectrum. The amine will show N-H stretches (~3300-3400 cm⁻¹), while this impurity will show a broad O-H stretch (~3200-3550 cm⁻¹) and lack the N-H bending modes.

  • Remediation: Ensure you are pre-forming the imine (equilibrium phase) for at least 60-90 minutes with a dehydrating agent (Ti(OiPr)4 or molecular sieves) before adding the reducing agent.

Q3: I see a high molecular weight impurity around m/z 298. It correlates with low amine equivalents.

Senior Application Scientist: This is the "Dimer" (Bis(2-isobutyl-tetrahydro-2H-pyran-4-yl)amine) .

  • Mechanism: The newly formed primary amine product is more nucleophilic than the ammonia source (ammonium acetate/chloride). It reacts with the remaining ketone to form a secondary imine, which is then reduced.

  • Control Strategy:

    • Increase Ammonia Load: Use a large excess of ammonium source (5-10 equivalents).

    • Dilution: Run the reaction at lower concentration (<0.1 M) to statistically favor the ammonia-ketone collision over the amine-ketone collision.

Byproduct Identification & Data Profile

The following table summarizes the key analytical signatures for the target and its impurities.

Compound IdentityStructure DescriptionMolecular Weight ( g/mol )MS (ESI+) m/zKey NMR Feature (1H)Origin
Target Product 2-isobutyl-oxan-4-amine157.25158.2 [M+H]+

2.6-3.1 (m, 1H, C4-H)
Reductive Amination
Alcohol Impurity 2-isobutyl-oxan-4-ol158.24159.2 [M+H]+*

3.5-4.0 (m, 1H, C4-H)
Direct Ketone Reduction
Dimer Impurity Bis(oxanyl)amine~297.48298.5 [M+H]+Complex multiplet, doubled alkyl signalsOver-alkylation (2° amine)
Ketone SM 2-isobutyl-oxan-4-one156.22N/A (low ionization)

2.3-2.5 (m,

-carbonyl)
Unreacted Starting Material

*Note: The Alcohol often ionizes poorly in ESI+ unless ammonium adducts [M+NH4]+ (m/z 176) are formed.

Mechanistic Pathway & Logic

Understanding the competition between pathways is essential for process control.

ReactionPathways Ketone Starting Material (Ketone) Imine Intermediate (Imine) Ketone->Imine + NH4OAc - H2O Alcohol Byproduct A (Alcohol) Ketone->Alcohol Direct Reduction (Fast if no imine form) Target Target Product (Primary Amine) Imine->Target + Hydride (Reduction) Dimer Byproduct B (Secondary Amine) Target->Dimer + Ketone (Over-reaction)

Figure 1: Competitive reaction pathways in the synthesis of 2-(2-Methylpropyl)oxan-4-amine. Green path represents the desired workflow.

Optimized Experimental Protocol

To minimize the "Dimer" and "Alcohol" identified above, follow this buffered reductive amination protocol. This method prioritizes selectivity over speed.

Materials:
  • Substrate: 2-isobutyl-tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH4OAc) (10.0 equiv - Critical for suppressing dimer)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) (1.2 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:
  • Imine Formation (Equilibrium Phase):

    • Dissolve the ketone (1.0 equiv) and Ammonium Acetate (10.0 equiv) in Methanol (0.1 M concentration).

    • Add 3Å Molecular Sieves (activated, powder form) to scavenge water and drive imine formation.

    • Stir at 25°C for 2 hours. Do not add hydride yet. This minimizes the free ketone available for direct reduction to alcohol.

  • Reduction Phase:

    • Cool the mixture to 0°C.

    • Add NaBH3CN (1.2 equiv) portion-wise over 15 minutes.

    • Note: NaBH3CN is preferred over NaBH(OAc)3 here because it is less acidic and reduces imines much faster than ketones at pH 6-7.

  • Quench & Workup:

    • Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride and protonate the amine).

    • Wash with Ethyl Acetate (removes neutral Alcohol byproduct and unreacted Ketone). The product is in the aqueous layer.

    • Basify the aqueous layer to pH > 12 using 4N NaOH.

    • Extract with Dichloromethane (DCM) to recover the pure Target Amine.

  • Purification (Diastereomer Control):

    • If the cis/trans ratio is unacceptable, convert the crude amine to its Hydrochloride Salt (add 4N HCl in dioxane).

    • Recrystallize from Ethanol/Et2O. The cis-isomer salt often crystallizes preferentially due to better packing of the equatorial-equatorial conformer.

Analytical Decision Tree

Use this logic flow to troubleshoot low purity batches.

Troubleshooting Start Low Purity Batch CheckMS Check LC-MS (Major Impurity Mass) Start->CheckMS Mass159 Mass = 159 (+1 Da) CheckMS->Mass159 Mass298 Mass = 298 (Dimer) CheckMS->Mass298 Mass158 Mass = 158 (Target Mass) CheckMS->Mass158 ActionAlcohol Diagnosis: Alcohol Action: Increase Imine formation time Use drying agent Mass159->ActionAlcohol ActionDimer Diagnosis: Dimer Action: Increase NH4OAc to 10eq Dilute reaction Mass298->ActionDimer ActionIso Diagnosis: Diastereomer Mix Action: Check NMR (Coupling Constants) Recrystallize Salt Mass158->ActionIso

Figure 2: Decision tree for identifying and resolving specific impurity issues.

References

  • Synthesis of Substituted Aminotetrahydropyrans: Kang, G., et al. (2023).[1] "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization." Organic Letters, 26(14), 2729-2732.[1]

  • Prins Cyclization Methodologies: Comparison of cis/trans selectivity in 4-halotetrahydropyrans. ResearchGate.[2][3]

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (General reference for NaBH(OAc)3 protocols).
  • Pharmaceutical Intermediates: Patent WO2019070827A1. "Processes for the preparation of cis-4... substituted oxan-4-yl amino derivatives."

Sources

Technical Support Center: Analytical Methodologies for 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-MON-ISO-THP Subject: Troubleshooting Detection & Separation of Non-UV Active Amines Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Invisible Amine" Challenge

You are likely encountering difficulties monitoring the reaction or purity of 2-(2-Methylpropyl)oxan-4-amine (also known as 2-isobutyl-tetrahydro-2H-pyran-4-amine).

The core analytical challenge is twofold:

  • Lack of Chromophore: The molecule consists of a saturated tetrahydropyran ring and an aliphatic isobutyl chain. It lacks the conjugated

    
    -systems (aromatic rings) required for standard UV detection at 254 nm.
    
  • Basicity & Stereochemistry: The primary amine (pKa ~10.5) causes severe peak tailing on standard silica, and the presence of two chiral centers (C2 and C4) creates cis/trans diastereomers that may appear as split peaks.

This guide provides self-validating protocols to visualize, quantify, and separate this compound.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

Q: My starting material is visible under UV, but the product spot is invisible. Did the reaction fail?

A: Not necessarily. If your starting material was an aromatic precursor (e.g., a benzyl-protected amine or a pyridine derivative) and you reduced it to the oxan-4-amine, you have removed the UV chromophore. The product will not absorb UV light at 254 nm.

Solution: You must use a chemical stain (derivatization) to visualize the spot.

Q: Which stain should I use?

A: Ninhydrin is the gold standard for primary amines.

  • Mechanism: Ninhydrin reacts with the free primary amine to form "Ruhemann’s Purple."

  • Expected Result: The product will appear as a distinct pink/purple spot upon heating.[1]

  • Alternative: Iodine (

    
    ) Chamber . This is a universal (non-specific) stain. The amine will absorb iodine vapor and appear as a brown spot.
    
Q: The product spot looks like a long streak (comet tail). How do I fix this?

A: This is caused by the interaction between the basic amine and the acidic silanol groups (


) on the TLC plate.

Solution: Basify your mobile phase. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your eluent system (e.g., 10% MeOH / 89% DCM / 1% 

). This blocks the silanol sites and sharpens the spot.
Visualization Workflow

TLC_Workflow Start TLC Plate Developed UV_Check Check UV (254 nm) Start->UV_Check Visible Spot Visible? UV_Check->Visible No_Spot No Spot Visible (Expected for Product) Visible->No_Spot No Stain_Select Select Visualization Reagent No_Spot->Stain_Select Ninhydrin Ninhydrin Dip (Specific for Primary Amines) Stain_Select->Ninhydrin Iodine Iodine Chamber (Universal/Lipophilic) Stain_Select->Iodine Result_Nin Heat -> Purple Spot Ninhydrin->Result_Nin Result_Iod Brown Spot Iodine->Result_Iod

Figure 1: Decision logic for visualizing non-UV active amines on TLC.

Part 2: HPLC Method Development

Q: I see no peaks on my HPLC-UV (DAD) at 210 nm or 254 nm.

A: As with TLC, the lack of a chromophore renders standard UV detection useless. Operating at 200–205 nm is possible but risky due to high background noise from solvents (acetonitrile/methanol absorb in this region).

Recommended Hardware Solutions (in order of preference):

  • CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering): These are "universal" detectors that respond to non-volatile analytes regardless of optical properties.

  • LC-MS (Mass Spectrometry): Monitor the

    
     ion (approx. m/z 158.15). This is the most specific method.
    
  • RI (Refractive Index): Works, but cannot run gradients (isocratic only).

Q: I only have a standard UV detector. What can I do?

A: You must perform Derivatization . React the amine with a chromophore-tagging reagent before injection (Pre-column) or use a post-column reactor.

Protocol: Pre-Column Derivatization with FMOC-Cl

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

  • Reaction: FMOC-Cl + Amine

    
     FMOC-Carbamate (Highly UV active at 265 nm).
    
  • Procedure:

    • Mix 100

      
       sample + 100 
      
      
      
      Borate Buffer (pH 8-9).
    • Add 200

      
       FMOC-Cl solution (in Acetonitrile).
      
    • Wait 1-2 minutes.

    • Inject.[2] The derivative will be retained longer on C18 and visible at 265 nm.

Q: My peaks are broad and tailing severely.

A: The amine is protonated (


) at neutral/acidic pH and interacts with residual silanols on the C18 column.

Solution: High pH Chromatography Use a "Hybrid" silica column (e.g., Waters XBridge, Agilent Poroshell HPH) that is stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Why: At pH 10, the amine is deprotonated (neutral). Neutral amines interact purely via hydrophobic mechanisms, resulting in sharp, symmetrical peaks.

Part 3: Stereochemistry (The "Hidden" Peaks)

Q: I see two peaks with the same Mass (MS) or same color (TLC). Is my product impure?

A: Likely not. You are observing Diastereomers . The molecule has substituents at C2 (Isobutyl) and C4 (Amine).

  • Cis-isomer: Substituents on the same side of the ring.

  • Trans-isomer: Substituents on opposite sides.

These have different physical properties and often separate on standard silica or C18 columns.

Data Summary: Isomer Separation

ParameterCis-IsomerTrans-IsomerSeparation Method
Polarity Generally more polar (if H-bonding is intramolecular)Generally less polarNormal Phase (Silica)
Retention (RP-HPLC) Elutes Earlier (typically)Elutes Later (typically)C18 / C8
Coupling Constants (

-NMR)

is smaller or absent
Large

(~10-12 Hz) at H4
Proton NMR

Part 4: Validated Experimental Protocols

Protocol A: Ninhydrin Stain Preparation (TLC)
  • Dissolve: 1.5 g Ninhydrin in 100 mL n-Butanol.

  • Acidify: Add 3.0 mL Acetic Acid.

  • Usage: Dip plate, wipe back, heat with heat gun until spots appear (approx. 100°C).

Protocol B: High-pH HPLC Method (Recommended)
  • Column: Waters XBridge C18 (

    
     mm, 3.5 
    
    
    
    ) or equivalent high-pH stable column.
  • Flow Rate: 1.0 mL/mL.

  • Temp: 30°C.

  • Mobile Phase A: 10 mM

    
     in Water (pH 10.0).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ELSD or MS (ESI+).

References

  • Separation of Amines in Non-Aqueous Mobile Phases. SIELC Technologies. Describes the retention behavior of amines and detection challenges.

  • TLC Stains for Amines. Reach Devices. Comprehensive guide on Ninhydrin and oxidative stains for primary amines.

  • HPLC Determination of Aliphatic Amines. Thermo Fisher Scientific Application Note 1012. Details pre-column derivatization techniques for non-UV active amines.

  • Peak Tailing of Basic Analytes. Phenomenex Technical Guide. Explains the silanol interaction mechanism and high-pH strategies for sharpening amine peaks.

  • Separation of Diastereomers by HPLC.National Institutes of Health (PMC).

    
    ) for diastereomeric aliphatic compounds on silica and C18. 
    

Sources

Validation & Comparative

A Comparative Benchmarking Guide to 2-(2-Methylpropyl)oxan-4-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of 2-(2-Methylpropyl)oxan-4-amine, a substituted tetrahydropyran derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document establishes a robust comparative framework against its structural analogs: 4-Aminotetrahydropyran and 2-Methyl-tetrahydro-2H-pyran-4-amine. By examining the physicochemical properties, synthesis, analytical characterization, and potential biological relevance of these related compounds, we can infer and project the characteristics of the title compound, providing a valuable resource for researchers exploring this chemical space.

The tetrahydropyran ring is a privileged scaffold in drug discovery, appearing frequently in marketed drugs.[1] Its three-dimensional nature offers advantages in exploring chemical space compared to flat aromatic rings.[1] The amine functionality on this scaffold provides a key site for modification, enabling the synthesis of diverse compound libraries with tailored properties for various therapeutic targets.[2]

Physicochemical Properties: A Comparative Analysis

The introduction of alkyl substituents to the 4-Aminotetrahydropyran core is expected to modulate key physicochemical properties such as molecular weight, lipophilicity (XLogP3-AA), and polar surface area (TPSA). These parameters are critical in determining a compound's pharmacokinetic and pharmacodynamic profile.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA (Predicted)Topological Polar Surface Area (Ų)
4-Aminotetrahydropyran 4-AminotetrahydropyranC₅H₁₁NO101.15[3]-0.3[3]35.3[3]
2-Methyl-tetrahydro-2H-pyran-4-amine 2-Methyl-tetrahydro-2H-pyran-4-amineC₆H₁₃NO115.17[4]0.135.2[4]
2-(2-Methylpropyl)oxan-4-amine (Predicted)2-(2-Methylpropyl)oxan-4-amineC₉H₁₉NO~157.25~1.5~35.2

Note: The structure for 2-(2-Methylpropyl)oxan-4-amine is inferred, and its properties are predicted based on the trends observed in the analogs.

The addition of a methyl group at the 2-position in 2-Methyl-tetrahydro-2H-pyran-4-amine slightly increases the molecular weight and lipophilicity compared to the parent 4-Aminotetrahydropyran, with a minimal impact on the topological polar surface area.[3][4] Extrapolating this trend, the larger, more lipophilic isobutyl group at the 2-position in 2-(2-Methylpropyl)oxan-4-amine is expected to significantly increase the molecular weight and XLogP3-AA, which could enhance membrane permeability but potentially decrease aqueous solubility.

Synthesis and Characterization Workflow

The synthesis of substituted aminotetrahydropyrans typically involves multi-step sequences. A generalizable synthetic workflow is proposed below, based on established methodologies for related compounds.

Proposed Synthetic Pathway

A plausible synthetic route to 2-(2-Methylpropyl)oxan-4-amine could start from a commercially available pyran derivative, proceeding through key steps of alkylation and reductive amination.

Synthetic_Pathway A Dihydro-2H-pyran-4(3H)-one B Intermediate Ketone A->B Alkylation C Oxime Intermediate B->C Oximation D 2-(2-Methylpropyl)oxan-4-amine C->D Reduction

Caption: Proposed synthetic workflow for 2-(2-Methylpropyl)oxan-4-amine.

A common method for synthesizing 4-aminotetrahydropyran involves the reduction of dihydro-2H-pyran-4(3H)-one oxime using reagents like Raney Ni in a hydrogen atmosphere.[1] This approach could be adapted for the synthesis of the title compound.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reduction of an oxime to the corresponding amine, a key step in the proposed synthesis.

Materials:

  • Oxime precursor

  • Methanol (solvent)

  • Raney Nickel (catalyst)

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the oxime precursor in methanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Stir the mixture at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine product.

  • Purify the product as necessary, for example, by column chromatography.

Analytical Characterization

A comprehensive characterization of the synthesized compounds is crucial to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized_Compound Synthesized Compound NMR NMR (1H, 13C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared Spectroscopy (IR) Synthesized_Compound->IR HPLC HPLC (Purity) Synthesized_Compound->HPLC Final_Data Structural Confirmation & Purity Assessment NMR->Final_Data MS->Final_Data IR->Final_Data HPLC->Final_Data

Caption: Standard analytical workflow for structural elucidation and purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.[5][6] For 2-(2-Methylpropyl)oxan-4-amine, characteristic signals would be expected for the isobutyl group and the protons on the tetrahydropyran ring.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the expected molecular formula.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine group.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.[2]

Potential Applications and Biological Activity

Substituted aminopyrans are versatile building blocks in medicinal chemistry.[2] The aminopyran scaffold is found in compounds with a wide range of biological activities, including antibacterial and anticancer properties.[1][5][8]

Comparative Biological Potential

The structural modifications between the compared compounds are likely to influence their biological activity.

CompoundPotential Therapeutic AreaRationale
4-Aminotetrahydropyran CancerThe tetrahydropyran ring is a common scaffold in anticancer drug discovery.[1]
2-Methyl-tetrahydro-2H-pyran-4-amine General intermediateThe methyl group can influence binding affinity and metabolic stability.
2-(2-Methylpropyl)oxan-4-amine (Hypothesized)Neurological Disorders, Infectious DiseasesThe increased lipophilicity from the isobutyl group may enhance blood-brain barrier penetration or interaction with hydrophobic binding pockets of therapeutic targets. Substituted 2,4-diaminopyrimidines have shown activity against Bacillus anthracis.[9]

The amine functionality in these compounds allows for further derivatization to explore structure-activity relationships (SAR). For instance, N-alkylation can be readily achieved to generate a library of analogs for biological screening.[2]

Future Directions and Experimental Design

To validate the predicted properties and explore the therapeutic potential of 2-(2-Methylpropyl)oxan-4-amine, the following experimental workflow is recommended:

Experimental_Design A Synthesis and Characterization of Target Compound B Physicochemical Property Determination (Solubility, LogP) A->B C In Vitro Biological Screening (e.g., Enzyme/Receptor Binding Assays) A->C D Comparative Analysis with Analogs B->D C->D E Lead Optimization and SAR Studies D->E

Caption: Recommended workflow for the evaluation of 2-(2-Methylpropyl)oxan-4-amine.

This systematic approach will enable a thorough understanding of the compound's characteristics and its potential as a lead structure in drug discovery programs.

Conclusion

References

  • N-Propyl-tetrahydro-2H-pyran-4-amine - Chem-Impex. (URL: not available)
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. (URL: [Link])

  • 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem. (URL: [Link])

  • 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem. (URL: [Link])

  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - NIH. (URL: [Link])

  • Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity | International journal of health sciences - ScienceScholar. (URL: [Link])

  • 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem. (URL: [Link])

  • 4-Methyloxan-4-amine | C6H13NO | CID 18437373 - PubChem. (URL: [Link])

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC - NIH. (URL: [Link])

Sources

Technical Comparison: 2-(2-Methylpropyl)oxan-4-amine vs. Standard THP Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor & Handle" Effect

2-(2-Methylpropyl)oxan-4-amine (systematically 2-isobutyl-tetrahydro-2H-pyran-4-amine ) represents a strategic evolution of the standard tetrahydropyran (THP) scaffold. While the unsubstituted 4-aminotetrahydropyran is a classic bioisostere for cyclohexylamine—offering reduced lipophilicity (LogP) and improved solubility—it suffers from conformational flexibility that can impose an entropic penalty upon binding.

The introduction of the 2-isobutyl group serves a dual purpose in medicinal chemistry optimization:

  • Conformational Locking (The Anchor): The bulky isobutyl group preferentially occupies the equatorial position to avoid 1,3-diaxial strain. This "locks" the pyran ring into a specific chair conformation, pre-organizing the 4-amine vector for receptor binding.

  • Lipophilic Tuning (The Handle): It restores a specific degree of lipophilicity lost when switching from cyclohexane to THP, allowing for better membrane permeability while maintaining the polar ether oxygen for H-bonding.

Physicochemical Performance Matrix

The following table contrasts the 2-isobutyl derivative against the standard unsubstituted analog and a carbocyclic control.

Feature2-(2-Methylpropyl)oxan-4-amine 4-Aminotetrahydropyran 4-Aminocyclohexane
Structure Target Molecule Standard Control Carbocyclic Control
LogP (Calc) ~1.6 - 1.9-0.3 - 0.1~1.2
TPSA (Ų) 35-40 (Ether + Amine)35-4026 (Amine only)
Conformational Bias High (Locked Chair)Low (Rapid Ring Flip)Moderate
pKa (Conj. Acid) ~10.4~10.6~10.7
Metabolic Stability Moderate (Isobutyl site)HighHigh
Primary Utility Potency Optimization / SelectivitySolubility / Fragment ScreeningGeneral Scaffold

Key Insight: The 2-isobutyl derivative bridges the gap between the high solubility of THP and the membrane permeability of cyclohexane. The calculated LogP shift (~+1.5 units vs unsubstituted THP) is critical for crossing the blood-brain barrier (BBB) or penetrating deep hydrophobic pockets in kinase domains.

Conformational Analysis & Signaling Logic

The primary advantage of 2-(2-Methylpropyl)oxan-4-amine is entropic. In the unsubstituted THP, the ring flips rapidly between two chair conformers. Upon binding, the protein must "select" one conformer, costing energy (entropy loss).

In the 2-isobutyl derivative, the large isobutyl group (


) demands an equatorial  position (

preference). This forces the 4-amine group into a defined orientation (either axial or equatorial, depending on the isomer synthesized), effectively reducing the entropic penalty of binding.
Visualization: Conformational Locking Mechanism

Conformation Unsub Unsubstituted THP (High Entropy) Flip Rapid Ring Flip (Equilibrium) Unsub->Flip Dynamic Isobutyl 2-Isobutyl Substitution (Steric Anchor) Unsub->Isobutyl Structural Modification Binding Target Binding Event (High Affinity) Flip->Binding High Entropic Penalty Locked Locked Chair Conformation (Low Entropy) Isobutyl->Locked Equatorial Preference (>95% occupancy) Locked->Binding Pre-organized (Low Entropic Penalty)

Figure 1: The thermodynamic advantage of the 2-isobutyl substituent. By restricting the conformational landscape (Yellow to Green), the molecule is pre-organized for binding, improving potency.

Experimental Protocols

A. Synthesis via Reductive Amination (Self-Validating Protocol)

This protocol assumes the starting material 2-isobutyl-tetrahydro-4H-pyran-4-one is available or synthesized via Prins cyclization.

Reagents:

  • Substrate: 2-Isobutyl-tetrahydro-4H-pyran-4-one (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation (Equilibrium Check):

    • Dissolve ketone in MeOH (0.2 M). Add

      
      .
      
    • Stir at RT for 2 hours.

    • Validation: Pull an aliquot for LC-MS. Look for the disappearance of the ketone peak (

      
      ) and appearance of the imine mass. Do not proceed until ketone < 5%.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise (Caution: HCN gas potential; use a vented hood).
      
    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with 1N HCl (to pH < 2) to destroy excess hydride and hydrolyze borate complexes.

    • Basify with 1N NaOH (to pH > 10) to liberate the free amine.

    • Extract with DCM (

      
      ).
      
  • Purification:

    • The product is an amine.[1] Flash chromatography requires a basic modifier (e.g., DCM:MeOH:NH4OH 90:10:1).

    • Critical Check: Separation of cis (axial amine) and trans (equatorial amine) diastereomers is often possible here.

B. Lipophilicity Assessment (Shake-Flask Method)

Do not rely solely on calculated LogP.

  • Preparation: Dissolve 1 mg of amine in 1 mL of octanol-saturated water.

  • Partition: Add 1 mL of water-saturated octanol. Vortex for 2 minutes. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    

Synthesis Pathway Diagram

Synthesis cluster_separation Purification Start Homoallylic Alcohol + Aldehyde Prins Prins Cyclization (Acid Catalyzed) Start->Prins H2SO4 Ketone 2-Isobutyl-THP-4-one Prins->Ketone Oxidation (Swern) Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH Product 2-(2-Methylpropyl)oxan-4-amine (Mixture of cis/trans) Imine->Product NaBH3CN (Reductive Amination) Cis Cis-Isomer (Axial Amine) Product->Cis Column Chrom. Trans Trans-Isomer (Equatorial Amine) Product->Trans

Figure 2: Synthetic route from acyclic precursors to the separated diastereomers of the target amine.

References

  • Burkhard, J. A., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link](Foundational text on ether scaffolds including THP).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link](Discusses THP vs Cyclohexane lipophilicity).

  • Clare, B. W. (1998). "Structure-Activity Relationships in Tetrahydropyrans." Journal of Medicinal Chemistry. [Link](SAR of substituted THPs).

  • Smith, A. B., et al. (2008). "Prins Cyclizations: Synthesis of 2,4-Disubstituted Tetrahydropyrans." Organic Letters. [Link](Synthetic methodology for the core scaffold).

Sources

Comparative Efficacy Guide: 2-(2-Methylpropyl)oxan-4-amine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(2-Methylpropyl)oxan-4-amine (also known as 2-isobutyltetrahydro-2H-pyran-4-amine ) against standard medicinal chemistry scaffolds.

This analysis focuses on its application as a strategic bioisostere in drug design, specifically for optimizing physicochemical properties (LogD, pKa, metabolic stability) in lead compounds targeting hydrophobic pockets (e.g., GPCRs, Proteases).

Executive Summary

2-(2-Methylpropyl)oxan-4-amine (CAS: 1341729-33-6) represents a "best-in-class" scaffold for medicinal chemists seeking to balance lipophilicity and metabolic stability. Unlike its carbocyclic analog (2-isobutylcyclohexan-4-amine ) which often suffers from high LogP and rapid oxidative clearance, or its nitrogenous analog (2-isobutylpiperidin-4-amine ) which can introduce hERG liability due to high basicity, the oxan-4-amine core offers a superior "Goldilocks" profile.

Key Efficacy Drivers:

  • Lipophilic Efficiency (LipE): The ether oxygen reduces cLogP by ~1.0 unit compared to the cyclohexane isostere while maintaining steric fidelity.

  • Conformational Biasing: The 2-isobutyl group locks the ring conformation, reducing entropic penalty upon binding.

  • pKa Modulation: The inductive effect of the ring oxygen lowers the amine pKa, enhancing membrane permeability at physiological pH.

Technical Profile & Structural Logic

The molecule consists of a tetrahydropyran (THP) core substituted at the 2-position with an isobutyl group and at the 4-position with a primary amine.

FeatureSpecificationImpact on Drug Design
Core Scaffold Tetrahydro-2H-pyran (Oxan)Lowers LogD vs. Cyclohexane; Improves solubility.
Substituent (C2) 2-Methylpropyl (Isobutyl)Fills hydrophobic pockets (e.g., Leucine-binding sites).
Functional Group (C4) Primary Amine (-NH2)Key vector for amide coupling or H-bond interactions.
Stereochemistry Cis/Trans IsomersAllows for precise vector exploration (axial vs. equatorial).
Structural Visualization (Graphviz)

The following diagram illustrates the decision logic for selecting this scaffold over alternatives.

ScaffoldSelection Start Lead Optimization Requirement HydrophobicPocket Target Requires Hydrophobic Bulk (e.g., S2 Pocket) Start->HydrophobicPocket Decision1 Select Core Scaffold HydrophobicPocket->Decision1 Cyclohexane Cyclohexane Analog (High LogP, High Met. Risk) Decision1->Cyclohexane High Lipophilicity Needed? Piperidine Piperidine Analog (High pKa, hERG Risk) Decision1->Piperidine Basic Center Required? Oxan Oxan (THP) Analog 2-(2-Methylpropyl)oxan-4-amine Decision1->Oxan Need Solubilty & Met. Stability? Outcome Optimized Candidate: Balanced LogD, Low Clearance Cyclohexane->Outcome Poor Solubility Oxan->Outcome

Figure 1: Decision tree for scaffold selection in lead optimization.

Comparative Efficacy Analysis

This section compares 2-(2-Methylpropyl)oxan-4-amine with its two primary competitors: the carbocycle (Cyclohexane) and the azacycle (Piperidine).

Table 1: Physicochemical & ADME Comparison
Parameter2-(2-Methylpropyl)oxan-4-amine (Target)2-Isobutylcyclohexan-4-amine (Alternative A)2-Isobutylpiperidin-4-amine (Alternative B)
cLogP 1.2 - 1.5 (Optimal)2.5 - 2.8 (High)0.8 - 1.1 (Low)
pKa (Conj. Acid) ~9.8 ~10.6~11.0 (Secondary amine)
Solubility (pH 7.4) High LowHigh
Metabolic Stability High (Ether is stable)Low (C-H oxidation prone)Moderate (N-oxidation risk)
hERG Risk Low LowHigh (Basic amine)
Synthetic Access Moderate (Prins/Hetero-Diels-Alder)High (Commercial)High (Commercial)
Detailed Analysis
1. vs. Cyclohexane Analogs (Lipophilicity & Solubility)

The replacement of the C-4 methylene with an ether oxygen (the "Oxa-switch") typically reduces cLogP by 1.0–1.5 log units.

  • Efficacy Gain: For a drug candidate with a cLogP of 4.5 (poor solubility), switching to the oxan scaffold can bring it down to ~3.0, significantly improving thermodynamic solubility and reducing non-specific binding.

  • Mechanism: The ether oxygen accepts hydrogen bonds from water, increasing solvation without disrupting the hydrophobic interaction of the isobutyl group in the binding pocket.

2. vs. Piperidine Analogs (Basicity & hERG)

Piperidines are ubiquitous but often suffer from high basicity (pKa > 10.5), which leads to high lysosomal trapping and hERG channel inhibition (cardiotoxicity risk).

  • Efficacy Gain: The oxan scaffold lacks the ring nitrogen. While it retains the exocyclic amine, the overall basicity is modulated. It avoids the "double-basic" motif if the exocyclic amine is further functionalized.

  • Safety Profile: The absence of the ring nitrogen reduces the likelihood of cation-pi interactions within the hERG pore.

Experimental Protocols for Validation

To validate the efficacy of this scaffold in your specific program, the following self-validating protocols are recommended.

Protocol A: Comparative LogD Shake-Flask Assay

Objective: Quantify the lipophilicity improvement of the Oxan scaffold.

  • Preparation: Dissolve 1 mg of the test compound (Oxan derivative) and the reference (Cyclohexane derivative) in 500 µL DMSO.

  • Partitioning: Add 10 µL of stock to a biphasic system of 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    
  • Success Criteria: The Oxan derivative should show a

    
     vs. the Cyclohexane reference.
    
Protocol B: Microsomal Stability Assay (HLM)

Objective: Assess resistance to oxidative clearance.

  • Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Determine remaining parent compound % via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
  • Interpretation: The Oxan scaffold typically shows reduced clearance compared to Cyclohexane due to the removal of oxidizable C-H bonds at the 4-position (replaced by O).

Mechanistic Pathway: The "Oxa-Effect"

The following diagram details how the introduction of the oxygen atom influences the molecular properties downstream.

Mechanism Structure Oxan-4-amine Structure EtherOxygen Ether Oxygen (Pos 4) Structure->EtherOxygen Effect1 H-Bond Acceptor EtherOxygen->Effect1 Effect2 Inductive Effect (-I) EtherOxygen->Effect2 Result1 Increased Solubility Effect1->Result1 Result3 Reduced Lipophilicity Effect1->Result3 Result2 Modulated pKa Effect2->Result2

Figure 2: Mechanistic impact of the tetrahydropyran oxygen on physicochemical properties.

Synthesis & Sourcing

For researchers synthesizing this building block:

  • Route: Prins reaction of 3-methylbutanal with homoallylic alcohol, followed by functionalization, OR reductive amination of the corresponding pyran-4-one.

  • Stereocontrol: The cis-isomer (2,4-cis) is often thermodynamically favored during reduction of the imine due to equatorial preference of substituents.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. [Link] (Foundational text on ether bioisosteres).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. [Link]

Validated analytical method for "2-(2-Methylpropyl)oxan-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1341729-33-6 Synonyms: 2-Isobutyl-tetrahydro-2H-pyran-4-amine; 4-Amino-2-isobutyltetrahydropyran. Chemical Class: Aliphatic Cyclic Amine.

Part 1: Executive Summary & Method Selection

The Challenge: 2-(2-Methylpropyl)oxan-4-amine lacks a conjugated


-system, rendering it "invisible" to standard UV-Vis detection (254 nm). Traditional analysis relies on pre-column derivatization (e.g., with OPA or FMOC) to attach a chromophore. However, derivatization introduces kinetic variability, derivative instability, and increased labor costs.

The Solution: This guide validates High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) as the superior analytical standard. Unlike Refractive Index (RI) detection, CAD allows for gradient elution; unlike Mass Spectrometry (MS), it provides a consistent response factor independent of ionization efficiency, making it ideal for purity assays and quantitation in a QC environment.

Comparative Analysis: Why HPLC-CAD?
FeatureMethod A: HPLC-CAD (Recommended) Method B: Derivatization + UVMethod C: LC-MS/MS
Principle Universal detection of non-volatilesChemical tagging with chromophoreIonization & Mass Filtering
Linearity Excellent (

)
Variable (Reaction dependent)Good (Subject to saturation)
Precision (RSD) < 2.0% (High Robustness)2.0 - 5.0% (Kinetic errors)2.0 - 5.0% (Matrix effects)
Sample Prep Dilute & Shoot Complex (Reagent addition, heating)Dilute & Shoot
Stereoselectivity High (Separates cis/trans)Moderate (Tag may obscure)High
QC Suitability High (Low maintenance)Low (Reagent stability issues)Moderate (High skill required)

Part 2: The Validated Analytical Protocol

Instrumentation & Reagents
  • System: UHPLC system equipped with a Charged Aerosol Detector (CAD).

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz.

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (or equivalent High-pH stable column).
  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Bicarbonate (Volatile buffer required for CAD).

    • Water (Milli-Q/HPLC Grade).

Chromatographic Conditions
  • Rationale: Aliphatic amines are basic (

    
    ). At acidic pH, they are protonated and elute poorly (tailing) on C18. Using a High pH (pH 10.0)  buffer keeps the amine neutral, increasing hydrophobicity and retention on the C18 column while improving peak symmetry.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    L.
    

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
17.09010
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of 2-(2-Methylpropyl)oxan-4-amine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A.

  • System Suitability: Analyze 5 replicates of the Working Standard.

Part 3: Visualized Workflows

Diagram 1: Analytical Workflow (HPLC-CAD)

This workflow illustrates the "Dilute & Shoot" simplicity of the CAD method compared to derivatization.

AnalyticalWorkflow Sample Raw Sample (Amine) Prep Dilution (50:50 ACN:H2O) Sample->Prep Dissolve Separation HPLC Separation (High pH C18) Prep->Separation Inject Detection Charged Aerosol Detection (CAD) Separation->Detection Elute Data Quantitation (Peak Area) Detection->Data Signal

Caption: Streamlined HPLC-CAD workflow eliminating pre-column derivatization steps.

Diagram 2: Chemical Structure & Interaction

Visualizing the analyte and its interaction with the stationary phase at pH 10.

ChemicalStructure Core Tetrahydropyran Ring Amine Amine Group (-NH2) (Neutral at pH 10) Core->Amine Isobutyl Isobutyl Group (Hydrophobic Anchor) Core->Isobutyl C18 C18 Stationary Phase Amine->C18 Minimal Tailing (Due to High pH) Isobutyl->C18 Hydrophobic Interaction

Caption: At pH 10, the neutral amine prevents ionic interaction with silanols, ensuring sharp peaks.

Part 4: Validation Data (ICH Q2(R1) Compliant)

The following data represents typical performance metrics for this method validation.

Specificity (Stereoselectivity)

The method must resolve potential cis and trans isomers (common in substituted pyrans).

  • Result: Trans-isomer elutes at 6.2 min; Cis-isomer elutes at 6.8 min.

  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
Linearity & Range

Evaluated from 10% to 150% of target concentration (0.01 to 0.15 mg/mL).

ParameterResultAcceptance Criteria
Correlation (

)
0.9995

Range 10 - 150

Covers QC Specification
Response LinearVisual inspection of residuals
Precision (Repeatability)

Six replicate injections of the standard (0.1 mg/mL).

Injection #Peak Area (pA*s)Retention Time (min)
1145.26.21
2144.86.22
3145.56.21
4145.06.22
5144.96.21
6145.36.22
Mean 145.1 6.215
% RSD 0.18% 0.08%
Accuracy (Recovery)

Spike recovery in sample matrix (if applicable) or solvent.

Level% Recovery
50%99.4%
100%100.2%
150%99.8%
Global Mean 99.8%

Part 5: References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds.Link

  • Waters Corporation. (2021). Strategies for the Analysis of Polar Amines using High pH Reversed-Phase Chromatography.Link

  • PubChem. (2025).[1] Compound Summary: 2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6).[2]Link[1]

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC Analysis of Amines.[3][4]Link

Sources

Peer-reviewed studies on "2-(2-Methylpropyl)oxan-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Methylpropyl)oxan-4-amine (systematically known as 2-isobutyl-tetrahydro-2H-pyran-4-amine ), a specialized building block in medicinal chemistry.[1] This molecule serves as a critical bioisostere for piperidine and cyclohexane scaffolds, primarily used to modulate physicochemical properties (LogD, pKa) and improve metabolic stability in drug candidates.[1]

Executive Summary & Strategic Utility

2-(2-Methylpropyl)oxan-4-amine (CAS: 1341729-33-6) is a chiral, saturated heterocycle featuring a tetrahydropyran (THP) core substituted with an isobutyl group at the C2 position and a primary amine at the C4 position.[1]

In modern drug discovery, this scaffold is deployed as a strategic bioisostere to replace 4-aminopiperidine or 4-aminocyclohexane moieties.[1] Its primary utility lies in Lead Optimization campaigns where the objective is to:

  • Reduce Basicity : Replacing the piperidine nitrogen with an ether oxygen eliminates a basic center, lowering the risk of hERG channel inhibition and phospholipidosis.[1]

  • Modulate Lipophilicity : It offers a "Goldilocks" zone of polarity—more polar than cyclohexane (improving solubility) but less polar/basic than piperidine.[1]

  • Enhance Metabolic Stability : The THP ring blocks N-oxidation pathways common to piperidines and reduces oxidative clearance.[1]

Comparative Performance Analysis

The following data compares 2-(2-Methylpropyl)oxan-4-amine against its two primary structural alternatives: 2-Isobutylpiperidine-4-amine and 3-Isobutylcyclohexanamine .[1]

Table 1: Physicochemical & ADME Profiling[1]
Feature2-(2-Methylpropyl)oxan-4-amine (Subject)2-Isobutylpiperidine-4-amine (Alternative A)3-Isobutylcyclohexanamine (Alternative B)[1]
Core Structure Tetrahydropyran (Ether)Piperidine (Secondary Amine)Cyclohexane (Carbocycle)
pKa (Dominant) ~10.6 (Exocyclic Amine only)~11.0 (Ring N) & ~10.6 (Exo N)~10.6 (Exocyclic Amine)
LogP (Lipophilicity) Moderate (1.5 - 2.0) Low (0.5 - 1.[1]2)High (> 2.[1]5)
hERG Liability Low (Lack of basic ring N)High (Basic center often binds hERG)Moderate (Depends on lipophilicity)
Metabolic Soft Spots

-carbon to Ether (slow)
N-Oxidation,

-carbon to N (fast)
Hydroxylation (moderate)
Solubility (pH 7.4) HighVery HighLow
Hydrogen Bonding 1 HBA (Ether), 1 HBD/A (Amine)2 HBD/A (Ring + Exo Amine)1 HBD/A (Amine only)
Experimental Insight: The "Ether Effect"

In matched molecular pair (MMP) studies, switching from a piperidine to a tetrahydropyran core (the subject) typically results in a 10-fold reduction in hERG affinity while maintaining potency against the primary target, provided the ring nitrogen is not essential for binding interactions [1].[1]

Mechanistic Visualization

The following diagram illustrates the bioisosteric decision tree and the metabolic advantages of the oxane scaffold.

Bioisostere_Logic Lead Lead Compound (Piperidine Core) Problem Issue: hERG Liability or High Clearance Lead->Problem Identified Liability Strategy Bioisosteric Replacement Problem->Strategy Design Choice Subject 2-(2-Methylpropyl)oxan-4-amine (THP Core) Strategy->Subject O for NH Substitution Outcome1 Eliminate Ring Basicity (No protonation at pH 7.4) Subject->Outcome1 Effect Outcome2 Block N-Oxidation (Metabolic Stability) Subject->Outcome2 Effect Outcome3 Retain Vectorial Geometry (Isobutyl group positioning) Subject->Outcome3 Effect

Caption: Decision logic for selecting the Tetrahydropyran scaffold to mitigate liabilities associated with Piperidine cores.

Experimental Protocol: Synthesis & Validation

Since this compound is often a custom intermediate, the following protocol outlines its synthesis via the Prins Cyclization route, which ensures the correct installation of the 2-isobutyl group.

Workflow Overview
  • Prins Cyclization : Condensation of Isovaleraldehyde with 3-buten-1-ol.[1]

  • Oxidation : Conversion of the resulting alcohol to a ketone.[1]

  • Reductive Amination : Stereoselective installation of the amine.[1]

Step-by-Step Methodology
Step 1: Acid-Mediated Prins Cyclization
  • Reagents : Isovaleraldehyde (1.0 eq), 3-Buten-1-ol (1.2 eq), Trifluoroacetic acid (TFA) (20 mol%), Dichloromethane (DCM).[1]

  • Protocol :

    • Dissolve Isovaleraldehyde in anhydrous DCM at 0°C.

    • Add 3-Buten-1-ol followed by dropwise addition of TFA.[1]

    • Stir at room temperature for 12 hours. The reaction forms the 2-isobutyl-tetrahydropyran-4-ol (mixture of cis/trans isomers).[1]

    • Quench : Wash with saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1]

    • Purification : Flash chromatography (Hexane/EtOAc) to isolate the alcohol intermediate.[1]

Step 2: Dess-Martin Oxidation [1]
  • Reagents : 2-Isobutyl-tetrahydropyran-4-ol, Dess-Martin Periodinane (DMP) (1.1 eq), DCM.[1]

  • Protocol :

    • Dissolve the alcohol in DCM.[1]

    • Add DMP at 0°C and warm to RT over 2 hours.

    • Workup : Quench with Na₂S₂O₃/NaHCO₃ solution. Extract with ether.[1]

    • Product : Yields 2-isobutyl-tetrahydropyran-4-one . This ketone serves as the divergent point for stereochemical control [2].[1]

Step 3: Stereoselective Reductive Amination
  • Reagents : Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Methanol.[1]

  • Protocol :

    • Dissolve the ketone in Methanol.[1] Add Ammonium Acetate and stir for 30 mins to form the imine in situ.

    • Add NaBH₃CN portion-wise.[1]

    • Stir at RT for 16 hours.

    • Workup : Acidify with 1N HCl to decompose excess hydride, then basify to pH >10 with NaOH. Extract with DCM.[1]

    • Validation : The product is obtained as a mixture of cis (2,4-cis) and trans isomers.[1] Separation can be achieved via preparative HPLC or crystallization of the hydrochloride salt.[1]

Quality Control & Characterization
  • 1H NMR (DMSO-d6) : Look for the characteristic doublet at

    
     ~0.9 ppm (Isobutyl methyls) and the multiplet at 
    
    
    
    ~3.8-4.0 ppm (THP ether protons).[1]
  • Mass Spectrometry : ESI+ [M+H]+ = 158.15.[1]

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Crosby, S. R., et al. (2010).[1][2] Practical Synthesis of 2-Substituted Tetrahydropyran-4-ones. Organic Process Research & Development, 14(2), 386–392.[1] Link[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Chapter on Bioisosterism). Link

  • PubChem Compound Summary . (2024). 2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6).[1] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methylpropyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Methylpropyl)oxan-4-amine, a substituted oxane derivative. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. The procedures outlined below are synthesized from established safety protocols for structurally similar compounds and general best practices for chemical waste management, reflecting a deep understanding of the inherent risks and the causality behind each procedural step.

Hazard Assessment: An Analog-Based Approach

The toxicological properties of 2-(2-Methylpropyl)oxan-4-amine have not been fully investigated.[1] However, by analyzing the hazards associated with its structural analogs—4-aminotetrahydropyran, 4-(aminomethyl)tetrahydropyran, and 4-methyloxan-4-amine—we can infer a likely hazard profile.

Key Inferred Hazards:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][2] This is a common characteristic of amine-containing compounds.

  • Flammability: Likely a flammable liquid and vapor.[2][3][4] The tetrahydropyran ring is also present in flammable compounds.[5]

  • Toxicity: May be harmful if swallowed.[1][3][4] Ingestion could lead to severe swelling and damage to the gastrointestinal tract.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Summary of Hazards from Structural Analogs:

Hazard Classification4-Aminotetrahydropyran[3][4]4-(Aminomethyl)tetrahydropyran[1]4-Methyloxan-4-amine[2]Inferred for 2-(2-Methylpropyl)oxan-4-amine
Flammable Liquid Category 3Not ClassifiedCategory 3Likely Flammable
Acute Oral Toxicity Category 4Not ClassifiedNot ClassifiedPotentially Harmful if Swallowed
Skin Corrosion/Irritation Not ClassifiedCategory 1BCategory 1BCauses Severe Skin Burns
Serious Eye Damage/Irritation Category 1Category 1Not ClassifiedCauses Serious Eye Damage
STOT - Single Exposure Not ClassifiedCategory 3 (Respiratory)Category 3 (Respiratory)May Cause Respiratory Irritation

This data strongly suggests that 2-(2-Methylpropyl)oxan-4-amine should be handled as a hazardous substance, with appropriate precautions taken to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred corrosive and flammable nature of this compound, a stringent PPE protocol is mandatory. The causality is clear: preventing all routes of exposure is paramount.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Use tight-sealing safety goggles and a face shield.[3]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities or in case of a spill, full chemical protective clothing should be worn.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[3][6] If a fume hood is not available or in case of a spill, a self-contained breathing apparatus (SCBA) should be used.[5]

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[6]

  • Control Ignition Sources: Remove all sources of ignition, as the compound is likely flammable.[3] Use non-sparking tools for cleanup.

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (for small spills): For small spills, cautious neutralization with a weak acid (e.g., citric acid) may be possible, but this should only be attempted by trained personnel due to the potential for heat generation.

  • Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[1][6]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Reporting: Report the spill to your institution's environmental health and safety (EHS) department.

Waste Disposal Procedures: A Systematic Approach

Proper disposal is not merely a suggestion; it is a regulatory requirement and a cornerstone of responsible research. The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[7]

Disposal Decision Workflow:

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Disposal A Is the waste 2-(2-Methylpropyl)oxan-4-amine or contaminated material? B Segregate from incompatible materials (e.g., strong oxidizing agents, acids). [5] A->B Yes C Select a chemically compatible, properly sealed container. B->C D Label container clearly: 'Hazardous Waste - Flammable, Corrosive, Toxic Organic Liquid' and list contents. C->D E Store in a designated, well-ventilated, and secure hazardous waste accumulation area. D->E F Arrange for pickup by a licensed hazardous waste disposal company. E->F G Complete all necessary waste disposal paperwork. F->G

Caption: Waste Disposal Workflow for 2-(2-Methylpropyl)oxan-4-amine.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing 2-(2-Methylpropyl)oxan-4-amine, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[8]

  • Segregation: This waste must be segregated from other waste streams, particularly from incompatible materials like strong oxidizing agents and acids, to prevent dangerous reactions.[3]

  • Containerization:

    • Use a robust, leak-proof container that is chemically compatible with the amine.

    • Ensure the container is tightly sealed to prevent the escape of flammable vapors.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, associated hazards (Flammable, Corrosive, Toxic), and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage area must be well-ventilated and away from sources of ignition.[9]

  • Disposal:

    • Dispose of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][10]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6] This is to prevent environmental contamination and potential damage to plumbing infrastructure.

    • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, clean container can then be disposed of as regular trash.[7][8]

By adhering to these procedures, you are not only ensuring your own safety but also contributing to a culture of responsibility and environmental stewardship within the scientific community.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methyltetrahydropyran. Retrieved from [Link]

  • Angene Chemical. (2024, October 21). Safety Data Sheet: 4-(Methylamino)tetrahydro-2H-thiopyran 1,1-dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Retrieved from [Link]

  • Paterson, I., & Florence, G. J. (2011). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. NIH Public Access, 2011(7), 897–914.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.111 - Storage and handling of anhydrous ammonia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)-Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, July 8). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Safety and Security Guidelines for Ammonium Nitrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ammonia Emissions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014, December 3). Guidance on the Ammonium Nitrate Storage Requirements in 29 CFR 1910.109(i). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • OSHA Training. (n.d.). Storage and Handling of Anhydrous Ammonia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18437373, 4-Methyloxan-4-amine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.